molecular formula C9H12O3 B147658 1,2,3-Trimethoxybenzene CAS No. 634-36-6

1,2,3-Trimethoxybenzene

Cat. No.: B147658
CAS No.: 634-36-6
M. Wt: 168.19 g/mol
InChI Key: CRUILBNAQILVHZ-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxybenzene (CAS 634-36-6) is an organic compound of significant interest in research and development, serving as a versatile building block and key intermediate. It is a white to off-white crystalline solid with a melting point of approximately 45-46 °C and a molecular weight of 168.19 g/mol . This high-purity compound (>99.0%) is structurally characterized as a benzene derivative with three methoxy groups at the 1, 2, and 3 positions, a configuration that underpins its utility in various chemical applications . Its primary research value lies in its role as a precursor in synthetic organic chemistry. It is notably used in the synthesis of complex molecules, including 2,4-diamino-5-benzylpyrimidines and their analogs, which are investigated for their antimicrobial properties . Furthermore, its application extends to the development of flavor and fragrance agents, where methoxybenzene derivatives are commonly employed . The compound is also utilized as a model substrate in physicochemical studies, such as investigating the effect of solvent on photo-induced electron transfer reactions . Researchers can acquire this reliable and well-characterized reagent to support their work in developing novel chemical entities and materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethoxybenzene
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InChI

InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
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InChI Key

CRUILBNAQILVHZ-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C(=CC=C1)OC)OC
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Molecular Formula

C9H12O3
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DSSTOX Substance ID

DTXSID1060899
Record name Benzene, 1,2,3-trimethoxy-
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Molecular Weight

168.19 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,2,3-Trimethoxybenzene
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Vapor Pressure

0.06 [mmHg]
Record name 1,2,3-Trimethoxybenzene
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CAS No.

634-36-6
Record name 1,2,3-Trimethoxybenzene
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Record name 1,2,3-TRIMETHOXYBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethoxybenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological activities of 1,2,3-Trimethoxybenzene. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and logical scientific relationships.

Chemical Identity and Structure

This compound, also known as pyrogallol (B1678534) trimethyl ether, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) (-OCH₃) groups at adjacent positions. This substitution pattern significantly influences its chemical reactivity and physical properties.

The key identifiers and structural representations for this compound are summarized below:

IdentifierValue
IUPAC Name This compound
CAS Number 634-36-6
Molecular Formula C₉H₁₂O₃
Canonical SMILES COC1=C(C(=CC=C1)OC)OC
InChI InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
InChIKey CRUILBNAQILVHZ-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are detailed in the following tables. This data is essential for its application in synthesis, formulation, and experimental design.

Table 1: General Physicochemical Properties

PropertyValue
Molecular Weight 168.19 g/mol
Appearance White to dark beige powder or crystals
Melting Point 43-47 °C
Boiling Point 241 °C
Density 1.112 g/mL at 25 °C
Vapor Pressure 0.06 mmHg
Flash Point >113 °C (>235.4 °F) - closed cup[2]
Solubility Insoluble in water; Soluble in chloroform, DMSO, ethanol (B145695), and ether.[3]

Table 2: Spectroscopic Data

Spectroscopic DataKey Features
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.95 (t, 1H), 6.59 (d, 2H), 3.86 (s, 6H, -OCH₃), 3.85 (s, 3H, -OCH₃)
¹³C NMR Signals corresponding to methoxy carbons and distinct aromatic carbons.[4]
Infrared (IR) Spectroscopy C-H aromatic stretching around 3099 cm⁻¹.[5]
Mass Spectrometry (EI-MS) Molecular ion (M⁺) peak at m/z 168. Key fragments at m/z 153 (loss of •CH₃), 125, 110, and 93.

Experimental Protocols

Synthesis of this compound from Pyrogallol

This compound is commonly synthesized by the methylation of pyrogallol. Several methods exist, with the use of dimethyl sulfate (B86663) in an alkaline medium being a prevalent laboratory-scale procedure.

Objective: To synthesize this compound via the methylation of pyrogallol.

Materials:

  • Pyrogallol (1,2,3-trihydroxybenzene)

  • Dimethyl sulfate

  • Aqueous sodium hydroxide (B78521) (35-40%)

  • Sodium hydrosulfite (optional, as an antioxidant)

  • Methanol or ethanol for recrystallization

  • Ether

  • Round-bottomed flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Detailed Methodology:

  • Reaction Setup: In a round-bottomed flask, dissolve 42 g (0.33 mole) of pyrogallol in an aqueous solution of sodium hydroxide. Some protocols also include the addition of an antioxidant like sodium hydrosulfite (10 g) to prevent oxidation of the pyrogallol.[6]

  • Methylation: While stirring the mixture and maintaining the temperature between 18-22 °C, add 146 mL of dimethyl sulfate dropwise over 3-4 hours.[6] A key consideration is to control the temperature, which should not exceed 45 °C to avoid side reactions.

  • Reaction Completion & Isolation: After the addition is complete and the exothermic reaction subsides, heat the mixture under reflux to ensure the reaction goes to completion. Cool the mixture, adding ice if necessary, and allow it to stand, often overnight, to facilitate precipitation.[6]

  • Work-up: Filter the resulting dark-colored precipitate and wash thoroughly with water. The crude product is then dissolved in ether, filtered to remove insoluble impurities, and the ether is evaporated.

  • Purification: Recrystallize the solid residue from dilute alcohol (methanol or ethanol) to yield colorless crystals of this compound.[6] The reported yield is approximately 70%.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_product Final Product Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Mixing 1. Dissolve Pyrogallol in NaOH(aq) Pyrogallol->Mixing DMS Dimethyl Sulfate (Methylating Agent) Methylation 2. Add Dimethyl Sulfate (Control Temp < 45°C) DMS->Methylation NaOH Sodium Hydroxide (Base) NaOH->Mixing Mixing->Methylation Reflux 3. Heat under Reflux Methylation->Reflux Isolation 4. Cool & Precipitate Reflux->Isolation Filtration 5. Filter & Wash Isolation->Filtration Extraction 6. Dissolve in Ether & Evaporate Filtration->Extraction Purification 7. Recrystallize from Alcohol Extraction->Purification Product This compound (Pure Crystals) Purification->Product

Synthesis Workflow for this compound.

Biological and Chemical Activities

Role as a Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of 2,4-diamino-5-benzylpyrimidines. For instance, condensation of this compound with 2,4-diamino-5-(hydroxymethyl)pyrimidine can yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine, a structural analog of the antibacterial drug Trimethoprim.[6]

Antioxidant and Antimicrobial Properties

As a derivative of pyrogallol, a known antioxidant, this compound is reported to possess antioxidant properties.[7] The antioxidant activity of phenolic compounds is generally attributed to their ability to donate a hydrogen atom or an electron to a free radical. For methoxy-substituted benzenes that lack a phenolic hydroxyl group, the primary mechanism is likely single-electron transfer (SET) to form a radical cation. The electron-donating nature of the three methoxy groups enhances the stability of this resulting radical cation, thereby contributing to its antioxidant potential.[8]

Some studies also suggest that this compound may possess antimicrobial properties, although the specific mechanisms are not fully elucidated.[7] Its precursor, pyrogallol, is known to be produced by some plants as a defense against microbial pathogens.

Antioxidant_Mechanism TMB This compound SET Single-Electron Transfer (SET) TMB->SET donates e⁻ HAT Hydrogen Atom Transfer (HAT) (Less likely without -OH group) TMB->HAT donates H• Radical Free Radical (R•) Radical->SET Radical->HAT TMB_Radical_Cation TMB Radical Cation (Stabilized by -OCH₃ groups) SET->TMB_Radical_Cation Reduced_Radical Reduced Radical (R⁻) SET->Reduced_Radical

Potential Antioxidant Mechanisms of Methoxybenzenes.
Plant Metabolism

This compound is recognized as a plant metabolite, having been identified in species such as Tetrapanax papyrifer.[3] While detailed biosynthetic pathways for the 1,2,3-isomer are not as well-documented as for other isomers like 1,3,5-trimethoxybenzene, it is understood that such compounds are derived from the shikimate pathway, which is responsible for the synthesis of aromatic compounds in plants.[4] The precursor, pyrogallol, can be formed from the decarboxylation of gallic acid, a downstream product of the shikimate pathway. Subsequent methylation steps would then lead to the formation of this compound.

Applications in Chemical Research

Beyond its role as a synthetic intermediate, this compound has been utilized in fundamental chemical research. For example, it has been employed as a solvent to study the effects of the medium on photoinduced electron-transfer (PET) reactions.[6] Its electron-rich aromatic system makes it an interesting subject for investigating electron transfer dynamics.

References

Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxybenzene is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document provides a comprehensive technical overview of its synthesis from pyrogallol (B1678534), a readily available starting material. The primary focus is on the methylation of pyrogallol, with detailed experimental protocols, quantitative data analysis, and a discussion of the underlying reaction mechanism. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

This compound, also known as pyrogallol trimethyl ether, is a versatile organic compound with significant applications in the pharmaceutical industry.[1][2][3][4][5] Its structure serves as a foundational scaffold for the synthesis of more complex molecules with biological activity. The most common and direct route to this compound is through the exhaustive methylation of pyrogallol (1,2,3-trihydroxybenzene).[6] This process, typically a Williamson ether synthesis, involves the deprotonation of the hydroxyl groups of pyrogallol followed by nucleophilic attack on a methylating agent.

This whitepaper will delve into the practical aspects of this synthesis, providing detailed experimental procedures and a comparative analysis of different methodologies.

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from pyrogallol proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl groups of pyrogallol by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (B86663) or dimethyl carbonate, in an SN2 reaction. This process is repeated for all three hydroxyl groups to yield the final product.

Reaction_Mechanism Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Phenoxide Pyrogallol Phenoxide Pyrogallol->Phenoxide + Base Base Base (e.g., NaOH) MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) Intermediate1 1-Methoxy-2,3-dihydroxybenzene Phenoxide->Intermediate1 + Methylating Agent Intermediate2 1,2-Dimethoxy-3-hydroxybenzene Intermediate1->Intermediate2 + Base, + Methylating Agent Product This compound Intermediate2->Product + Base, + Methylating Agent

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from pyrogallol have been reported. The following sections provide detailed protocols for two common approaches.

Method 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide (B78521)

This classical approach utilizes dimethyl sulfate as the methylating agent and sodium hydroxide as the base.[7]

Procedure:

  • In a round-bottomed flask equipped with a thermometer and a reflux condenser, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.

  • Gradually add 50 ml of dimethyl sulfate with continuous shaking, ensuring the temperature does not exceed 45°C.

  • Once the initial exothermic reaction subsides, heat the mixture to boiling under reflux.

  • After cooling, make the mixture alkaline with additional sodium hydroxide if necessary.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dissolve the crude product in ether, filter, and remove the ether by evaporation.

  • Recrystallize the residue from dilute alcohol to obtain colorless crystals of this compound.

Method 2: Phase-Transfer Catalyzed Methylation

This method employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases, often leading to improved yields and milder reaction conditions.[8][9]

Procedure:

  • To a reactor, add 100 kg of pyrogallol, 200 kg of water, and 2 kg of tetrabutylammonium bromide and stir until mixed.

  • Slowly add 250 L of dimethyl sulfate and 180 L of 30% industrial liquid alkali, maintaining the temperature at approximately 35°C.

  • After the addition is complete, maintain the temperature for 3 hours, then raise the temperature to 95°C and hold for 2 hours.

  • Cool the mixture to 20°C to induce crystallization.

  • After 14 hours of crystallization, separate the crude product by centrifugation.

  • For purification, mix 100 kg of the crude product with 200 kg of ethanol (B145695) and 400 kg of water.

  • Heat the mixture to 90°C until all solids dissolve, then cool to 10°C for recrystallization.

  • After 14 hours, collect the purified product by centrifugation and dry.

  • Further purification can be achieved by distillation at 131°C.

Method 3: Green Synthesis using Dimethyl Carbonate

A more environmentally friendly approach utilizes dimethyl carbonate as the methylating agent, which is less toxic than dimethyl sulfate.[10]

Procedure:

  • The synthesis is carried out using pyrogallic acid and dimethyl carbonate with an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as a catalyst.

  • Optimized reaction conditions are a reaction temperature of 160°C, a molar ratio of pyrogallic acid to dimethyl carbonate of 1:6, and a reaction time of 7 hours.

  • The molar ratio of the ionic liquid catalyst to pyrogallic acid is 1:1.

Data Presentation

The following table summarizes the quantitative data from the different synthesis methods.

ParameterMethod 1: Dimethyl Sulfate & NaOHMethod 2: Phase-Transfer CatalysisMethod 3: Dimethyl Carbonate
Methylating Agent Dimethyl SulfateDimethyl SulfateDimethyl Carbonate
Base Sodium HydroxideIndustrial Liquid AlkaliNot specified (catalyzed)
Catalyst NoneTetrabutylammonium Bromide[Bmim]Br (Ionic Liquid)
Reaction Temperature < 45°C, then boiling35°C, then 95°C160°C
Reaction Time Not specified5 hours + crystallization7 hours
Yield 70% (theoretical)[7]Not explicitly stated92.60%[10]
Purity Recrystallized productHigh (after recrystallization and distillation)High (corroborated by GC-MS and 1H NMR)

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Experimental_Workflow Start Start: Pyrogallol Reaction Methylation Reaction (Addition of Base and Methylating Agent) Start->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Isolation Isolation of Crude Product (Filtration/Centrifugation) Workup->Isolation Purification Purification (Recrystallization/Distillation) Isolation->Purification Analysis Product Analysis (e.g., m.p., b.p., NMR, GC-MS) Purification->Analysis End Final Product: This compound Analysis->End

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from pyrogallol is a well-established and efficient process. While the classical method using dimethyl sulfate and sodium hydroxide provides a reliable route, modern variations employing phase-transfer catalysts or greener reagents like dimethyl carbonate offer significant improvements in terms of yield and environmental impact. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and environmental considerations. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

A Technical Guide to the Natural Occurrence of 1,2,3-Trimethoxybenzene in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural occurrence of 1,2,3-trimethoxybenzene (also known as pyrogallol (B1678534) trimethyl ether) in the plant kingdom. It covers known plant sources, quantitative data, detailed experimental protocols for extraction and analysis, and a proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for professionals in phytochemistry, natural product research, and drug development.

Natural Occurrence of this compound

This compound is a phenolic compound and plant metabolite found in a limited but diverse range of species. Its presence is often associated with the essential oil or volatile fractions of plants. The precursor to this compound, pyrogallol (1,2,3-trihydroxybenzene), is widely distributed in the plant kingdom, often formed from the enzymatic breakdown of tannins, suggesting that the potential for its methylated derivatives to occur is significant.

Confirmed and potential sources include:

  • Tetrapanax papyrifer : This plant is a reported source of this compound.

  • Camellia sinensis (Tea) : Tea is a known dietary source of this compound.[1][2]

  • Elsholtzia Species : While direct evidence for this compound is limited, the related insecticidal compound elemicin (B190459) (1,2,3-trimethoxy-5-allylbenzene) has been extracted from this genus, indicating a shared biosynthetic origin.

  • Acorus and Asarum Genera : Various isomers of trimethoxybenzene, such as asarone (B600218) (a 1,2,4-trimethoxybenzene (B152335) derivative), are significant components of the essential oils of Acorus calamus and Asarum species. This suggests that the enzymatic machinery for producing trimethoxylated phenylpropanoids is present in these genera.

Quantitative analysis of this compound in plant matrices is not extensively documented in the scientific literature. The available data is summarized in the table below. It is important to note that concentrations can vary significantly based on the plant's genetics, growing conditions, harvesting time, and the specific tissue analyzed.

Plant/Source SpeciesPlant Part / FormConcentrationReference
Camellia sinensisTea20 mg/kgThe Good Scents Company
Tetrapanax papyriferNot SpecifiedPresence Reported

Note: Data from compiled databases, while useful, should be supplemented with primary research for specific applications.

Biosynthesis of this compound

The precise biosynthetic pathway for this compound has not been fully elucidated in any plant species. However, based on the known biosynthesis of related phenylpropanoids and phenolic compounds, a hypothetical pathway can be proposed. This pathway originates from the shikimate pathway, a central route in plant secondary metabolism.

The key steps are hypothesized to be:

  • Formation of Gallic Acid : Derived from the shikimate pathway.

  • Decarboxylation : Gallic acid is decarboxylated to form the pyrogallol backbone.

  • Sequential O-Methylation : Three successive O-methylation reactions occur, where a methyl group is transferred from the donor molecule S-adenosyl-L-methionine (SAM) to each of the hydroxyl groups of pyrogallol. These reactions are catalyzed by specific O-methyltransferase (OMT) enzymes.[3][4][5] The exact OMTs responsible for the synthesis of this compound in plants have yet to be identified.

Hypothetical Biosynthesis of this compound Hypothetical Biosynthetic Pathway for this compound substance substance enzyme enzyme pathway pathway Shikimate Shikimate Pathway GallicAcid Gallic Acid Shikimate->GallicAcid Decarboxylase Decarboxylase GallicAcid->Decarboxylase Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) OMT1 OMT 1 (+SAM) Pyrogallol->OMT1 Intermediate1 3-Methoxy-1,2-benzenediol OMT2 OMT 2 (+SAM) Intermediate1->OMT2 Intermediate2 1,2-Dimethoxy-3-phenol OMT3 OMT 3 (+SAM) Intermediate2->OMT3 TMB This compound Decarboxylase->Pyrogallol  -CO2 OMT1->Intermediate1 OMT2->Intermediate2 OMT3->TMB

Caption: A hypothetical pathway for the biosynthesis of this compound from the shikimate pathway.

Experimental Protocols

The isolation and quantification of this compound from plant materials typically involve extraction of the volatile components followed by chromatographic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identification and quantification due to its high sensitivity and specificity.[6][7][8]

Experimental Workflow cluster_extraction Extraction cluster_data Data Processing PlantMaterial Plant Material (e.g., leaves, rhizomes) Preparation Sample Preparation (Drying, Grinding) PlantMaterial->Preparation Hydrodistillation Hydrodistillation Preparation->Hydrodistillation SolventExtraction Solvent Extraction (e.g., Hexane, DCM) Preparation->SolventExtraction Concentration Concentration (Rotary Evaporation) Hydrodistillation->Concentration SolventExtraction->Concentration Analysis GC-MS Analysis Concentration->Analysis Identification Identification (Mass Spectra Library) Analysis->Identification Quantification Quantification (Internal Standard) Analysis->Quantification

Caption: General workflow for the extraction and analysis of this compound from plant sources.

  • Collection : Collect fresh plant material (e.g., leaves, rhizomes, stems).

  • Drying : Air-dry the material in a well-ventilated area away from direct sunlight to prevent degradation of volatile compounds. Alternatively, freeze-drying can be used.

  • Grinding : Once completely dry, grind the plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

Method A: Hydrodistillation (for essential oils) [9]

  • Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask with distilled water.

  • Set up a Clevenger-type apparatus for hydrodistillation.

  • Heat the flask and collect the distillate over a period of 3-4 hours. The essential oil containing this compound will separate from the aqueous phase.

  • Carefully collect the oil layer and dry it over anhydrous sodium sulfate.

  • Store the oil at 4°C in a sealed vial for subsequent GC-MS analysis.

Method B: Solvent Extraction [10]

  • Macerate a known quantity (e.g., 10 g) of the powdered plant material with a suitable non-polar solvent (e.g., hexane, dichloromethane, or ethyl acetate) at room temperature for 24-48 hours with occasional shaking.

  • Filter the mixture to separate the extract from the solid plant residue. Repeat the extraction process two more times to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • The resulting crude extract can be used directly for GC-MS analysis or subjected to further purification if necessary.

  • Sample Preparation for GC-MS : Prepare a solution of the extract or essential oil in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL). Add an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or a compound with similar properties not present in the sample) at a known concentration for quantification.[11]

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent GC system or equivalent.

    • Column : HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7][10]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector : Splitless mode, with an injection volume of 1 µL. Injector temperature set to 250°C.

    • Oven Temperature Program : Initial temperature at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 minutes. (Note: This program should be optimized for each specific plant matrix).

    • Mass Spectrometer :

      • Ionization Mode : Electron Impact (EI) at 70 eV.

      • Ion Source Temperature : 230°C.

      • Mass Range : Scan from m/z 40 to 500.

  • Identification : Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should also be compared with established libraries such as NIST.

  • Quantification : Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the internal standard, using a pre-established calibration curve.

Conclusion and Future Directions

This compound is a naturally occurring plant metabolite, though its distribution appears to be less widespread than other related phenolic compounds. Current knowledge identifies its presence in species like Tetrapanax papyrifer and Camellia sinensis. However, significant research gaps remain.

Future research should focus on:

  • Wider Screening : A systematic screening of a broader range of plant species, particularly within genera known to produce other trimethoxybenzene isomers like Acorus and Asarum, is needed to fully understand its distribution.

  • Quantitative Studies : There is a clear need for more robust quantitative studies to determine the concentration of this compound in various plant tissues and under different environmental conditions.

  • Biosynthetic Pathway Elucidation : The hypothetical pathway presented here requires experimental validation. The identification and characterization of the specific O-methyltransferases involved in the sequential methylation of pyrogallol would be a significant advancement in understanding the biosynthesis of this compound.

  • Bioactivity Exploration : Further investigation into the biological and pharmacological activities of this compound is warranted to explore its potential applications in drug development and other industries.

References

Spectroscopic Profile of 1,2,3-Trimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3-Trimethoxybenzene (CAS No. 634-36-6), a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.98t1HAr-H (C5)
6.60d2HAr-H (C4, C6)
3.87s3HOCH₃ (C2)
3.86s6HOCH₃ (C1, C3)

Table 1: ¹H NMR data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃.

Chemical Shift (ppm)Assignment
153.5C1, C3
142.3C2
123.8C5
105.4C4, C6
60.9OCH₃ (C2)
56.1OCH₃ (C1, C3)

Table 2: ¹³C NMR data for this compound.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Observe Frequency: 400 MHz

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.98 s

    • Spectral Width: 20.5 ppm

  • ¹³C NMR:

    • Observe Frequency: 100 MHz

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 238.8 ppm

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Acquire 1H and 13C Spectra instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) calibrate->integrate final_data final_data integrate->final_data Final Spectra

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3000-2840MediumC-H stretch (aromatic and methyl)
1590, 1480StrongC=C stretch (aromatic ring)
1250-1020StrongC-O stretch (aryl ether)
810-750StrongC-H bend (aromatic)

Table 3: Key IR absorption bands for this compound.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec final_spectrum final_spectrum sample_spec->final_spectrum Final IR Spectrum

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is typically obtained using Electron Ionization (EI).[1]

m/zRelative Intensity (%)Assignment
168100[M]⁺ (Molecular Ion)
15355[M - CH₃]⁺
12525[M - CH₃ - CO]⁺
9515[C₆H₃O]⁺
7710[C₆H₅]⁺

Table 4: Major fragments in the EI mass spectrum of this compound.[1]

Experimental Protocol for Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

Instrument Parameters (for a standard GC-MS system):

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: Standard non-polar column (e.g., DB-5ms)

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230 °C

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze final_spectrum final_spectrum analyze->final_spectrum Final Mass Spectrum

Mass Spectrometry Experimental Workflow

References

1,2,3-Trimethoxybenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

CAS Number: 634-36-6[1]

Molecular Weight: 168.19 g/mol [2]

This guide provides a comprehensive overview of 1,2,3-trimethoxybenzene, a versatile aromatic organic compound with applications in various scientific fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines its chemical properties, synthesis methods, biological activities, and analytical protocols to support its use in research and development.

PropertyValueSource
Molecular Formula C₉H₁₂O₃[2][3]
IUPAC Name This compound[2]
Synonyms Pyrogallol (B1678534) trimethyl ether, Methylsyringol[4]
Appearance White to dark beige powder/chunks[5]
Melting Point 42-48 °C[6]
Boiling Point 241 °C[6]
Density 1.112 g/mL at 25 °C[6]
Solubility Soluble in alcohol; sparingly soluble in water.[7][8]
Flash Point 112 °C[6]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the methylation of pyrogallol.

Experimental Protocol: Methylation of Pyrogallol

This protocol describes the synthesis of this compound from pyrogallol using dimethyl sulfate (B86663) as the methylating agent.

Materials:

  • Pyrogallol

  • 35% aqueous sodium hydroxide (B78521)

  • Dimethyl sulfate

  • Ether

  • Dilute alcohol

  • 1-L round-bottomed flask

  • Thermometer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide in a 1-L round-bottomed flask. The flask should be equipped with a thermometer.

  • Gradually add 50 ml of dimethyl sulfate with continuous shaking. Ensure the temperature does not exceed 45°C.[7]

  • Once the initial exothermic reaction subsides, boil the mixture under a reflux condenser.[7]

  • After cooling, if necessary, make the solution alkaline with sodium hydroxide.

  • Filter the dark-colored precipitate using a pump and wash it thoroughly with water.[7]

  • Dissolve the precipitate in ether and filter again.

  • Remove the ether on a water bath.

  • Recrystallize the residue from dilute alcohol to obtain colorless crystals of this compound.[7]

Yield: Approximately 70% theoretical yield.[7]

A patented industrial process involves the reaction of guaiacol (B22219) with acetylchloride, followed by a series of reactions including hydrolysis, and methylation with dimethyl sulfate to yield this compound.[9] Another green synthesis approach utilizes pyrogallic acid and dimethyl carbonate with an ionic liquid catalyst, achieving a high yield.[10]

Biological Activities and Potential Applications

This compound has been identified as a compound with potential biological activities, making it a subject of interest in drug discovery and development.

Antioxidant Activity

While specific mechanistic studies on the antioxidant properties of this compound are not extensively detailed in the currently available literature, its structural similarity to other phenolic compounds suggests potential radical scavenging activity. The following is a general protocol for assessing antioxidant activity using the DPPH assay, which can be adapted for this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the sample.[11]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

  • Trolox (as a standard)

Procedure:

  • Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 50, 100, 200, 400, 800 μg/mL).[12]

  • Assay:

    • To a 96-well plate, add 20 μL of each sample dilution.[13]

    • Add 80 μL of Assay Buffer to each well.[13]

    • Add 100 μL of the DPPH working solution to each well and mix thoroughly.[13]

    • For a blank, use the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12][13]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[11][12][13]

  • Calculation of Scavenging Activity:

    • Percentage of scavenging activity = [1 - (Absorbance of sample / Absorbance of control)] x 100.

    • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity

Some studies suggest that this compound may possess antimicrobial properties. To quantify this activity, the minimal inhibitory concentration (MIC) can be determined.

Experimental Protocol: Determination of Minimal Inhibitory Concentration (MIC)

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in the 96-well plate using nutrient broth.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include controls: a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for many bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. The results can be confirmed by measuring the optical density.

Signaling Pathways

Detailed studies specifically elucidating the effects of this compound on key signaling pathways such as MAPK and NF-κB are currently limited in the public domain. However, many natural and synthetic compounds with similar structural features (e.g., flavonoids, other polyphenols) are known to modulate these pathways.[15] The mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, and are often targets in drug development.[16][17][18][19][20][21] Further research is warranted to investigate the potential interaction of this compound with these and other cellular signaling cascades.

Pharmacokinetics and Toxicology

Comprehensive in vivo pharmacokinetic and detailed toxicological data for this compound are not extensively documented in the available literature.

Predicted Properties (from FooDB): [8]

PropertyPredicted Value
Water Solubility1.11 g/L
logP1.5 - 2.02
BioavailabilityYes
Rule of FiveYes

Toxicity Information:

  • Safety data sheets indicate that this compound may cause skin, eye, and respiratory irritation.[6]

  • The acute oral LD50 in mice for the related compound 1,3,5-trimethoxybenzene (B48636) is reported as 1480 mg/kg.[22] However, specific LD50 data for the 1,2,3-isomer was not found.

  • It is listed as safe when used as a flavoring agent in food by the European Food Safety Authority (EFSA).[2]

Further studies are required to determine the absorption, distribution, metabolism, excretion (ADME), and a full toxicological profile of this compound.

Analytical Methods

The quantification of this compound in various matrices is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method.

Experimental Protocol: Quantification by GC-MS

Principle:

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds in a sample.

Sample Preparation (General Guidelines for Biological Samples):

  • Extraction: The compound of interest needs to be extracted from the biological matrix (e.g., plasma, tissue homogenate). This can be achieved through liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, hexane) or solid-phase extraction (SPE).

  • Derivatization (if necessary): For compounds that are not sufficiently volatile or stable for GC analysis, a derivatization step may be required. However, this compound is generally amenable to direct GC-MS analysis.

  • Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a small volume of a solvent suitable for GC injection (e.g., hexane, dichloromethane).

GC-MS Parameters (Illustrative):

  • Injector: Splitless mode, temperature ~250°C.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Oven Program: An initial temperature of ~60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-30°C/min) to a final temperature of ~300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Detailed protocols for sample preparation and GC-MS analysis should be optimized and validated for the specific matrix being analyzed.[23][24][25][26][27]

Logical Relationships and Workflows

Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Pyrogallol Pyrogallol Reaction Methylation Reaction (T < 45°C, then reflux) Pyrogallol->Reaction Reagents NaOH, Dimethyl Sulfate Reagents->Reaction CrudeProduct Crude Precipitate Reaction->CrudeProduct Cooling & Alkalinization Filtration Filtration & Washing CrudeProduct->Filtration Dissolution Dissolution in Ether Filtration->Dissolution Recrystallization Recrystallization (from dilute alcohol) Dissolution->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Antioxidant Activity Assessment Workflow

AntioxidantAssayWorkflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Sample This compound (Serial Dilutions) Mixing Mix Sample and DPPH in 96-well plate Sample->Mixing DPPH DPPH Solution (0.1 mM) DPPH->Mixing Incubation Incubate (30 min, dark) Mixing->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

References

Physical properties like melting point and boiling point of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2,3-Trimethoxybenzene, a significant compound in various chemical and pharmaceutical research domains. The following sections detail its key physical constants, the experimental methodologies for their determination, and a visualization of its synthesis process.

Core Physical Properties

This compound, also known as pyrogallol (B1678534) trimethyl ether, is a polyether that presents as a white to off-white crystalline powder at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthesis, and formulation in drug development.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values represent a consensus from various chemical suppliers and databases.

Physical PropertyValueUnits
Melting Point 43 - 47°C
Boiling Point 241°C
Density 1.112g/mL at 25 °C
Molecular Weight 168.19 g/mol
Molecular Formula C₉H₁₂O₃-

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This property is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height in the capillary should be approximately 1-2 mm.[2][3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4] A thermometer is positioned to accurately measure the temperature of the block.

  • Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[4][5]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).[4][6] For a pure compound, this range should be narrow (0.5-1.0 °C).[4]

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with heating oil or an aluminum block)

  • Rubber band or thread

Procedure:

  • Sample Preparation: A few drops of the liquid sample (if this compound is melted) are placed into a small test tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.[1][7]

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is at the same level as the thermometer bulb.[1] This assembly is then immersed in a heating bath.[1]

  • Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8] This procedure should be repeated to ensure accuracy.[1]

Synthesis Workflow

While various methods exist for the synthesis of this compound, a common laboratory and industrial approach involves the methylation of pyrogallol. The following diagram illustrates a typical workflow for this synthesis.

SynthesisWorkflow Pyrogallol Pyrogallol Reaction Reaction Mixture Pyrogallol->Reaction Dissolve in NaOH Aqueous NaOH NaOH->Reaction DMS Dimethyl Sulfate DMS->Reaction Add gradually Heating Heating/ Reflux Reaction->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration & Washing Cooling->Filtration CrudeProduct Crude This compound Filtration->CrudeProduct Recrystallization Recrystallization (from dilute alcohol) CrudeProduct->Recrystallization PureProduct Pure This compound Recrystallization->PureProduct

Caption: Synthesis workflow for this compound from pyrogallol.

References

Solubility Profile of 1,2,3-Trimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3-trimethoxybenzene in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of this compound

This compound is an organic compound with the chemical formula C₉H₁₂O₃. Its solubility is a critical parameter in a wide array of applications, from organic synthesis to pharmaceutical formulation. The presence of three methoxy (B1213986) groups on the benzene (B151609) ring imparts a degree of polarity to the molecule, influencing its interaction with different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that comprehensive, systematically determined solubility data across a wide range of solvents and temperatures is not extensively available in public literature. The data presented here has been compiled from various sources.

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)Observations
Water Not SpecifiedInsoluble[1]-Predicted aqueous solubility of 1.11 g/L
Dimethyl Sulfoxide (DMSO) Not Specified100 mg/mL~0.59 MHygroscopic; ultrasonic assistance may be needed.
Chloroform Not SpecifiedSlightly Soluble[2]--
Ethyl Acetate Not SpecifiedSoluble[3]--
Toluene Not SpecifiedSoluble[3]--
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Not Specified≥ 2.5 mg/mL[4]≥ 0.015 MClear solution; for in vivo formulations.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) Not Specified≥ 2.5 mg/mL[4]≥ 0.015 MClear solution; for in vivo formulations.[4]
10% DMSO, 90% Corn Oil Not Specified≥ 2.5 mg/mL[4]≥ 0.015 MClear solution; for in vivo formulations.[4]

Note: The molecular weight of this compound (168.19 g/mol ) was used for molar solubility calculations.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a conventional and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid, centrifuge the sample at a high speed.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Method 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffer or solvent of interest

  • 96-well microplates

  • Plate shaker

  • Plate reader (e.g., nephelometer, UV-Vis spectrophotometer)

Procedure:

  • Compound Addition: Dispense the this compound stock solution into the wells of a microplate.

  • Solvent Addition: Add the aqueous buffer or solvent of interest to each well.

  • Mixing and Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

Visualizations

The following diagrams illustrate key experimental workflows.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Centrifuge sample sep1->sep2 ana1 Withdraw clear supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (e.g., HPLC, GC) ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Method.

logical_relationship cluster_factors Influencing Factors compound This compound (Solute) solubility Solubility compound->solubility solvent Solvent solvent->solubility polarity Polarity ('Like dissolves like') polarity->solubility temp Temperature temp->solubility pressure Pressure (Mainly for gases) pressure->solubility structure Molecular Structure structure->solubility application Applications (e.g., Drug Formulation, Synthesis) solubility->application

Caption: Factors Influencing the Solubility of a Compound.

References

Initial Biological Activity Screening of 1,2,3-Trimethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxybenzene, a methoxy-substituted phenol, is a compound of interest in medicinal chemistry due to its structural relation to other biologically active molecules. However, a comprehensive screening of its initial biological activities is not extensively documented in publicly available literature. This technical guide synthesizes the available information on this compound and its structural isomers, providing a framework for its systematic biological evaluation. This document outlines standard experimental protocols for assessing cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities, and presents data templates for the clear and comparative presentation of potential findings. While specific quantitative data for this compound is sparse, this guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound, also known as pyrogallol (B1678534) trimethyl ether, is an aromatic organic compound with the chemical formula C₉H₁₂O₃. Its structure, featuring a benzene (B151609) ring substituted with three methoxy (B1213986) groups at adjacent positions, makes it an interesting candidate for biological activity screening. The presence and position of methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets.

While its isomers, particularly 1,2,4-trimethoxybenzene, have been investigated for activities such as the inhibition of the NLRP3 inflammasome, data on this compound remains limited. This guide aims to bridge this gap by providing a structured approach to its initial biological screening.

Known Biological Activities and Comparative Analysis

Direct studies on the biological activities of this compound are not abundant in the scientific literature. However, comparative analysis with its isomers and parent compound, pyrogallol, can offer valuable insights.

Anti-inflammatory Activity: A notable study has demonstrated that unlike its isomer 1,2,4-trimethoxybenzene, This compound does not inhibit the activation of the NLRP3 inflammasome . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. This finding underscores the critical role of the methoxy group substitution pattern in determining biological activity.

Antioxidant and Antimicrobial Potential: General statements in chemical databases suggest potential antioxidant and antimicrobial properties for this compound. However, specific quantitative data from standardized assays are lacking.

Proposed Experimental Protocols for Biological Screening

To systematically evaluate the biological potential of this compound, a series of standardized in vitro assays are recommended.

Cytotoxicity Assessment

A primary step in screening any compound for biological activity is to determine its cytotoxicity to establish a therapeutic window.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity Screening

The potential of this compound to inhibit the growth of pathogenic microbes can be assessed using the following protocol.

Experimental Protocol: Broth Microdilution Method

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to reach the logarithmic growth phase.

  • Compound Preparation: this compound is dissolved in a suitable solvent and serially diluted in a 96-well microplate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is plated on agar (B569324) plates. The lowest concentration that results in no colony formation is the MBC/MFC.

Antioxidant Capacity Evaluation

The free radical scavenging ability of this compound can be quantified using the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. A stock solution of this compound and a positive control (e.g., ascorbic acid) are also prepared.

  • Assay Procedure: In a 96-well plate, serial dilutions of the test compound and the positive control are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined graphically.

Data Presentation

For a clear and comparative analysis of the screening results, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxic Activity of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24Data to be determined
48Data to be determined
A54924Data to be determined
48Data to be determined
HEK29324Data to be determined
48Data to be determined

Table 2: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Data to be determinedData to be determined
Escherichia coliATCC 25922Data to be determinedData to be determined
Candida albicansATCC 90028Data to be determinedData to be determined

Table 3: Antioxidant Activity of this compound

AssayIC₅₀ (µM)
DPPH Radical ScavengingData to be determined
Ascorbic Acid (Control)Reference Value

Visualizations

Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cell Line B Seed cells in 96-well plate A->B D Treat cells and incubate B->D C Prepare serial dilutions of This compound C->D E Add MTT reagent D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate % viability G->H I Determine IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

NLRP3_Inflammasome_Pathway_Comparison cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Modulation by Trimethoxybenzenes PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Signal 1 ASC ASC NLRP3->ASC Signal 2 ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Inflammasome Inflammasome Assembly ProCasp1->Inflammasome TMB_124 1,2,4-Trimethoxybenzene TMB_124->Inflammasome Inhibits TMB_123 This compound TMB_123->Inflammasome No Effect Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Pro-IL-1β -> IL-1β Casp1->IL1b

Caption: Comparative effect on the NLRP3 inflammasome pathway.

Conclusion and Future Directions

The initial biological screening of this compound is an area ripe for investigation. While current data is sparse, the established protocols and comparative knowledge of its isomers provide a clear path forward. The confirmed lack of NLRP3 inflammasome inhibition by this compound, in contrast to its 1,2,4-isomer, highlights the nuanced structure-activity relationships within this class of compounds and warrants further investigation into other potential biological targets. Future research should focus on executing the outlined screening cascade to generate robust quantitative data on the cytotoxic, antimicrobial, and antioxidant properties of this compound. These findings will be crucial in determining its potential as a lead compound for drug development.

The Enigmatic Role of 1,2,3-Trimethoxybenzene as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxybenzene, a volatile organic compound, is an intriguing plant metabolite with a growing body of research suggesting its significant role in plant defense and chemical ecology. This technical guide provides a comprehensive overview of the current understanding of this compound in the plant kingdom, covering its biosynthesis, physiological functions, and ecological interactions. This document synthesizes available quantitative data, details experimental protocols for its study, and visualizes key pathways to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and drug discovery.

Introduction

This compound is a methoxylated phenolic compound that has been identified in various plant species. As a volatile organic compound, it contributes to the chemical profile of plants and mediates interactions with their environment. Its biological activities, including allelopathic, antifungal, and insecticidal properties, position it as a molecule of interest for the development of novel agrochemicals and pharmaceuticals. This guide aims to consolidate the current knowledge on this compound as a plant metabolite, providing a foundation for future research and application.

Natural Occurrence and Quantitative Data

This compound has been reported in a limited number of plant species, as well as in other natural sources. The concentrations can vary significantly depending on the plant species, tissue type, and environmental conditions.

SourcePlant/OrganismConcentrationReference
PlantTetrapanax papyriferPresent in essential oil (specific concentration not reported)[1]
PlantCamellia sinensis (Tea)Identified as a volatile component; quantitative data varies by tea type[2][3]
OtherDried BonitoNot specified
OtherWood SmokeNot specified

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the biosynthesis of other methoxylated phenols, a putative pathway can be proposed, originating from the shikimate pathway and involving the key intermediate, pyrogallol (B1678534).

The shikimate pathway is a primary metabolic route in plants for the synthesis of aromatic amino acids and other phenolic compounds[4][5]. Pyrogallol, or 1,2,3-trihydroxybenzene, is a known plant-produced phenolic compound that can be formed from gallic acid through decarboxylation[6]. The subsequent methylation of pyrogallol is likely catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs)[7][8][9][10]. While a specific plant OMT that sequentially methylates pyrogallol to this compound has not yet been characterized, a fungal OMT from Flammulina velutipes has been shown to methylate pyrogallol structures[11]. This provides a strong indication of a similar enzymatic mechanism in plants.

Putative Biosynthetic Pathway:

Putative Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid Multiple Steps Pyrogallol Pyrogallol Gallic_Acid->Pyrogallol Decarboxylation 1-Hydroxy-2,3-dimethoxybenzene 1-Hydroxy-2,3-dimethoxybenzene / 3-Methoxy-1,2-benzenediol Pyrogallol->1-Hydroxy-2,3-dimethoxybenzene OMT (SAM) This compound This compound 1-Hydroxy-2,3-dimethoxybenzene->this compound OMT (SAM)

A putative biosynthetic pathway for this compound from the shikimate pathway via pyrogallol.

Physiological and Ecological Roles

The presence of this compound in plants suggests its involvement in various physiological and ecological processes, primarily related to defense.

Allelopathic Activity

Allelopathy is the chemical inhibition of one plant by another. While direct studies on the allelopathic effects of this compound are limited, related phenolic compounds are known to exhibit such properties. It is hypothesized that this compound, when leached from plant tissues into the soil, could inhibit the germination and growth of competing plant species.

Antifungal Activity
Insecticidal Activity

Volatile organic compounds play a crucial role in plant-insect interactions, acting as attractants, repellents, or toxins. 1,2,4-trimethoxybenzene, an isomer of this compound, is known to have insect repellent properties[12]. This suggests that this compound may also possess insecticidal or insect-repellent activities, contributing to the plant's defense against herbivory.

Logical Relationship of Ecological Roles:

Ecological Roles of this compound Plant Plant Producing This compound TMB This compound (Volatile & Leached) Plant->TMB Biosynthesis & Release Competitor_Plants Competitor Plants TMB->Competitor_Plants Allelopathic Effect (Inhibition of germination & growth) Fungal_Pathogens Fungal Pathogens TMB->Fungal_Pathogens Antifungal Effect (Inhibition of growth) Herbivorous_Insects Herbivorous Insects TMB->Herbivorous_Insects Insecticidal/Repellent Effect

Proposed ecological roles of this compound in plant defense.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and bioactivity assessment of this compound from plant sources.

Extraction and Quantification: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like this compound from a plant matrix.

Workflow for HS-SPME-GC-MS Analysis:

HS_SPME_GC_MS_Workflow Sample_Prep 1. Sample Preparation - Fresh plant material (e.g., leaves) is weighed. - Placed in a sealed headspace vial. Extraction 2. HS-SPME - SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample. - Vial is heated (e.g., 60-80°C) for a defined time (e.g., 30-60 min) to facilitate volatilization. Sample_Prep->Extraction Desorption 3. Thermal Desorption - The fiber is retracted and injected into the GC inlet. - Analytes are thermally desorbed onto the GC column. Extraction->Desorption GC_Separation 4. GC Separation - Volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). Desorption->GC_Separation MS_Detection 5. MS Detection & Identification - Separated compounds are ionized and fragmented. - Mass spectra are compared to a library (e.g., NIST) for identification. - Quantification is performed using an internal standard. GC_Separation->MS_Detection

Workflow for the analysis of this compound using HS-SPME-GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Weigh approximately 1-5 g of fresh plant material (e.g., leaves, flowers) and place it into a 20 mL headspace vial.

    • Add a known amount of an internal standard (e.g., 1-bromo-2,4,6-trimethoxybenzene) for quantification.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • HS-SPME:

    • Use a SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) for broad-range volatile analysis.

    • Incubate the vial at a constant temperature (e.g., 70°C) for a set equilibration time (e.g., 15 min).

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 45 min) under constant agitation.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with a reference standard and the NIST library.

    • Quantify the compound by comparing its peak area to that of the internal standard.

Allelopathy Bioassay: Seed Germination and Seedling Growth Inhibition

This bioassay assesses the phytotoxic effects of this compound on model plant species.

Protocol:

  • Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone) and then prepare a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). A solvent control and a water control should be included.

  • Bioassay Setup:

    • Place a sheet of filter paper in a sterile Petri dish (9 cm diameter).

    • Evenly apply 5 mL of a test solution to the filter paper.

    • Allow the solvent to evaporate completely in a fume hood for the solvent control and test solutions.

    • Place 20-30 seeds of a model plant (e.g., Lactuca sativa - lettuce, or Lolium perenne - ryegrass) on the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 25°C with a 12h/12h light/dark cycle.

  • Data Collection: After 5-7 days, measure the following parameters:

    • Germination percentage.

    • Radicle length (root length).

    • Hypocotyl/coleoptile length (shoot length).

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the water control. Determine the IC50 value (the concentration that causes 50% inhibition).

Antifungal Bioassay: Agar (B569324) Dilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.

Protocol:

  • Test Compound Preparation: Prepare a stock solution of this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) and sterilize it.

    • Cool the agar to approximately 45-50°C.

    • Add the stock solution of this compound to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Also prepare a solvent control plate.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a spore suspension or mycelial plug of the test fungus (e.g., Fusarium oxysporum, Botrytis cinerea).

    • Place a 5 mm mycelial plug in the center of each agar plate or streak the spore suspension.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for 5-7 days.

  • Data Collection: Measure the diameter of the fungal colony. The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Insecticidal Bioassay: Contact Toxicity Method

This bioassay evaluates the direct toxic effects of this compound on insects.

Protocol:

  • Test Solutions: Prepare a series of concentrations of this compound in a volatile solvent like acetone (B3395972) (e.g., 1, 5, 10, 25, 50 µg/µL).

  • Insect Rearing: Use a laboratory-reared insect species (e.g., Spodoptera litura - tobacco cutworm, or Aphis gossypii - cotton aphid).

  • Application:

    • For larger insects like S. litura larvae, apply a 1 µL droplet of the test solution to the dorsal thorax of each larva using a micro-applicator (topical application).

    • For smaller insects like aphids, the leaf-dip method can be used, where a leaf is dipped in the test solution, allowed to dry, and then infested with aphids.

  • Observation: Place the treated insects in a clean container with a food source and maintain them under controlled conditions (e.g., 25°C, 60% RH).

  • Data Collection: Record mortality at 24, 48, and 72 hours after treatment.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Conclusion and Future Perspectives

This compound is a plant metabolite with demonstrated and potential roles in plant defense and chemical ecology. While its natural occurrence has been identified in a few species, its distribution in the plant kingdom is likely more widespread than currently known. The proposed biosynthetic pathway via pyrogallol and O-methyltransferases provides a solid framework for future research to identify and characterize the specific enzymes involved.

Further research is needed to:

  • Conduct wider screening of plant species to determine the distribution and concentration of this compound.

  • Elucidate the complete biosynthetic pathway in plants and characterize the involved O-methyltransferases.

  • Perform detailed bioassays to quantify its allelopathic, antifungal, and insecticidal activities against a broader range of target organisms.

  • Investigate its synergistic or antagonistic interactions with other plant metabolites.

A deeper understanding of the role of this compound will not only enhance our knowledge of plant chemical ecology but also open avenues for its application in sustainable agriculture and the development of new bioactive compounds for the pharmaceutical industry.

References

An In-depth Technical Guide to 1,2,3-Trimethoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-Trimethoxybenzene, a versatile aromatic organic compound. This document outlines its chemical identity, physical and chemical properties, detailed synthesis protocols, and its current and potential applications in research and drug development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. Its unambiguous identification is crucial for researchers. The primary IUPAC name is This compound .[1][2] Other commonly used synonyms and alternative names include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O₃[2][3]
Molecular Weight 168.19 g/mol [4]
CAS Number 634-36-6[2][3]
Appearance White to dark beige crystalline powder or chunks
Melting Point 42-48 °C[2][3]
Boiling Point 241 °C[3]
Density 1.112 g/mL at 25 °C[3]
Solubility Insoluble in water.[3]
Flash Point 113 °C
Refractive Index 1.5470 (estimate)[3]
InChI Key CRUILBNAQILVHZ-UHFFFAOYSA-N[1][2]
SMILES COC1=CC=CC(OC)=C1OC[2]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods. The most common and well-documented method is the methylation of pyrogallol. Below are detailed experimental protocols for two such synthesis routes.

Methylation of Pyrogallol using Dimethyl Sulfate (B86663)

This is a widely used method for the synthesis of this compound.

Materials:

Procedure:

  • A mixture of pyrogallol (0.33 mole), sodium hydrosulphite (0.057 mole), and dimethyl sulfate (1.54 mole) is stirred.

  • Aqueous sodium hydroxide (40%, 150 ml) is added dropwise over 3-4 hours, maintaining the temperature at 18-22°C.

  • After the addition is complete, 1 kg of ice is added to the reaction mixture, which is then left to stand overnight.

  • The solid precipitate that forms is collected by filtration and washed thoroughly with water.

  • The crude product is then purified by recrystallization from methanol or dilute alcohol to yield colorless prisms of this compound.

  • Further product can be obtained by extracting the mother liquor with ether.

Industrial Synthesis Process using a Phase Transfer Catalyst

A patented industrial process utilizes a phase transfer catalyst to improve reaction efficiency.

Materials:

Procedure:

  • Pyrogallol, water, and tetrabutylammonium bromide are charged into a reactor and stirred until a uniform mixture is formed.

  • Dimethyl sulfate and industrial liquid alkali are then added dropwise while controlling the temperature at approximately 35°C.

  • After the addition, the reaction mixture is held at 30°C for 3 hours, followed by heating to 95°C for 2 hours.

  • The mixture is then cooled to 20°C to induce crystallization.

  • The crystallized crude product is isolated by centrifugal dehydration.

  • The crude product is then mixed with ethanol and water and heated to 90°C to dissolve.

  • The solution is cooled to 5-10°C for recrystallization.

  • The purified product is again isolated by centrifugal dehydration.

Experimental Workflow Visualization

As no specific signaling pathways involving this compound as a key signaling molecule are well-established in the literature, a representative experimental workflow for its synthesis is provided below. This diagram illustrates the key steps in the methylation of pyrogallol.

Synthesis_Workflow Experimental Workflow: Synthesis of this compound start Start: Reagents reagents Pyrogallol Dimethyl Sulfate Sodium Hydroxide start->reagents Prepare reaction Reaction: Methylation in aqueous NaOH at 18-22°C reagents->reaction Combine and React workup Work-up: Ice addition and overnight stirring reaction->workup Quench filtration Isolation: Filtration and washing of crude product workup->filtration Isolate purification Purification: Recrystallization from Methanol filtration->purification Purify product Final Product: This compound purification->product Obtain

Synthesis of this compound from Pyrogallol.

Applications in Research and Drug Development

This compound is a valuable compound with applications in several areas of chemical and biological research.

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of more complex molecules with potential therapeutic properties. For example, it is used in the preparation of 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine.

  • Lignin (B12514952) Model Compound: Due to its structural similarity to the syringyl units found in lignin, this compound is used as a model compound in studies aimed at understanding the complex structure and reactivity of lignin.[5][6][7][8] This research is crucial for the development of biorefineries and the conversion of biomass into valuable chemicals.

  • Photochemical Research: It has been utilized in studies investigating the effect of solvents on photoinduced electron-transfer reactions.[9]

  • Food Science and Metabolomics: this compound has been identified in tea, suggesting it could serve as a potential biomarker for tea consumption. Its role as a plant metabolite is also of interest in phytochemical research.[1]

Conclusion

This compound is a significant chemical entity with a well-defined profile of properties and established synthesis routes. Its primary utility lies in its role as a versatile intermediate in organic synthesis and as a model compound for lignin research, which has implications for the renewable chemicals industry. While its direct biological signaling roles are not yet fully elucidated, its presence in natural products and its use as a precursor for pharmaceutically relevant compounds underscore its importance for ongoing research and development in the chemical and life sciences.

References

Methodological & Application

Applications of 1,2,3-Trimethoxybenzene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxybenzene is a versatile, electron-rich aromatic compound that serves as a valuable building block in organic synthesis. Its three methoxy (B1213986) groups activate the benzene (B151609) ring towards electrophilic aromatic substitution, and their specific arrangement allows for regioselective functionalization, making it a key precursor in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and dyes. This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Key Applications Overview

The primary applications of this compound in organic synthesis stem from its high reactivity in electrophilic aromatic substitution reactions. The methoxy groups are ortho-, para-directing and strongly activating, leading to facile substitution at the 4- and 6-positions. Key transformations include:

  • Formylation: Introduction of a formyl group (-CHO), typically via the Vilsmeier-Haack reaction, to produce 2,3,4-trimethoxybenzaldehyde (B140358), a crucial intermediate for various pharmaceuticals.

  • Acylation: Friedel-Crafts acylation to introduce keto-functionalities, which can be further elaborated into more complex structures.

  • Halogenation: Regioselective introduction of halogen atoms, providing a handle for further cross-coupling reactions.

  • Multi-step Synthesis: Its use as a foundational scaffold in the total synthesis of natural products and bioactive molecules.

I. Formylation of this compound: Synthesis of 2,3,4-Trimethoxybenzaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings. For this compound, this reaction provides a high-yielding and regioselective route to 2,3,4-trimethoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals such as the antibacterial agent Trimethoprim (B1683648).

Application Note:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. The reaction with this compound proceeds with high regioselectivity to yield the 4-formylated product. This aldehyde is a precursor to a variety of heterocyclic compounds and other complex molecules.

Experimental Protocol: Vilsmeier-Haack Formylation

Reaction Scheme:

Materials:

Procedure: [1]

  • To 36.5 g of dimethylformamide (DMF) at 5 °C, gradually add 69.1 g of phosphorus oxychloride (POCl₃), ensuring the temperature does not exceed 20 °C.

  • To the prepared Vilsmeier reagent, add 50.4 g of this compound.

  • Heat the reaction mixture to 80-85 °C and stir at this temperature for 8 hours.

  • Cool the reaction mixture to 40-45 °C and pour it into 500 mL of water with stirring, while maintaining the temperature between 10-15 °C. The temperature may rise to 50-60 °C.

  • Stir the mixture for 30 minutes and then extract with 150 mL of toluene.

  • Wash the organic extract twice with 50 mL of a 10% aqueous sodium hydroxide solution, and then twice with 50 mL of a saturated aqueous sodium chloride solution.

  • Distill off the toluene under reduced pressure.

  • Add 50 mL of hexane to the residue with stirring to induce crystallization.

  • Filter the resulting crystals, dry on the filter to obtain 2,3,4-trimethoxybenzaldehyde.

Quantitative Data for Vilsmeier-Haack Formylation
Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
This compoundDMF, POCl₃80-858~7599.5[1]
This compoundDMF, POCl₃70-8010~73 (total)>99[2]

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF DMF POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Add to substrate TMB This compound Quench Quench with Water Reaction_Mixture->Quench 80-85°C, 8h Extract Extract with Toluene Wash Wash (NaOH, NaCl) Crystallize Crystallize from Hexane Product 2,3,4-Trimethoxy- benzaldehyde

II. Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group to an aromatic ring. Due to its electron-rich nature, this compound readily undergoes acylation.

Application Note:

The acylation of this compound typically occurs at the 4-position, para to the 1-methoxy group and ortho to the 2- and 3-methoxy groups. This reaction can be part of a cascade process, where the initial acylation product undergoes subsequent intramolecular reactions like aldol (B89426) condensation, leading to complex cyclic structures.[3][4]

Experimental Protocol: AlCl₃-Catalyzed Cascade Reaction with Adipoyl Chloride

Reaction Scheme:

Materials:

Procedure: [3][4]

  • To a solution of this compound (5.0 g, 30 mmol) in dichloromethane (40 mL), add adipoyl chloride (2.723 g, 15 mmol) and aluminum chloride (4.37 g, 33 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water (50 mL) and dichloromethane (50 mL) to the reaction mixture.

  • Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent in vacuo.

  • The resulting crude product, a mixture containing 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione and cyclopentene (B43876) derivatives, can be purified by column chromatography.

Quantitative Data for Friedel-Crafts Acylation
SubstrateAcylating AgentCatalystSolventTemperatureTimeProduct(s)Yield (%)Reference
This compoundAdipoyl chlorideAlCl₃CH₂Cl₂Room Temp.3 hMixture of dione (B5365651) and cyclized productsNot specified[3][4]
AnisoleAcetyl chlorideZrPWSolvent-free130 °C5 h4-Methoxy acetophenoneHigh[5]
VeratroleAcetyl chlorideZrPWSolvent-free130 °C5 h3,4-Dimethoxy acetophenoneHigh[5]

Friedel_Crafts_Cascade cluster_step1 Step 1: Diacylation cluster_step2 Step 2: Intramolecular Aldol Condensation TMB This compound Diketone 1,6-bis(2,3,4-trimethoxyphenyl)- hexane-1,6-dione TMB->Diketone AdipoylCl Adipoyl Chloride AdipoylCl->Diketone AlCl3 AlCl₃ AlCl3->Diketone Catalyst Cyclopentene Isomeric Cyclopentene Derivatives Diketone->Cyclopentene AlCl₃-catalyzed

III. Halogenation of this compound

Halogenation of this compound provides a route to functionalized intermediates that can be used in cross-coupling reactions and other transformations.

Application Note:

N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of activated aromatic rings. In a polar solvent like acetonitrile (B52724), NBS can brominate methoxy-substituted benzenes with high efficiency and selectivity. For this compound, bromination is expected to occur at the 4-position.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

Reaction Scheme:

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

Procedure (Adapted from a similar substrate): [6]

  • Dissolve this compound (1 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically fast for highly activated substrates. Monitor by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the brominated product.

Quantitative Data for Bromination of Methoxybenzenes with NBS
SubstrateSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,2,4-TrimethoxybenzeneCH₃CN200.55-Bromo-1,2,4-trimethoxybenzene90[6]
2,3-DimethylanisoleCH₃CN200.54-Bromo-2,3-dimethylanisole94[6]

IV. Application in the Synthesis of Trimethoprim

While trimethoprim itself is 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, the synthesis of its isomers and analogues can be achieved starting from 2,3,4-trimethoxybenzaldehyde, which is derived from this compound. This highlights the utility of this compound in generating scaffolds for drug discovery. The following is a one-pot synthesis of trimethoprim from the isomeric 3,4,5-trimethoxybenzaldehyde, which illustrates the general synthetic strategy.

Application Note:

The synthesis involves a Knoevenagel condensation followed by a cyclization reaction with guanidine. This sequence efficiently constructs the diaminopyrimidine ring, a common pharmacophore. A similar strategy can be employed with 2,3,4-trimethoxybenzaldehyde to generate novel trimethoprim analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: One-Pot Synthesis of Trimethoprim

Reaction Scheme:

References

Application Notes and Protocols: Synthesis of Trimetazidine from 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the anti-anginal drug Trimetazidine, utilizing 1,2,3-trimethoxybenzene as a readily available starting material. The synthesis involves a two-step process: the formylation of this compound to 2,3,4-trimethoxybenzaldehyde (B140358) via the Vilsmeier-Haack reaction, followed by the reductive amination of the resulting aldehyde with piperazine (B1678402) to yield Trimetazidine.

Introduction

This compound is a versatile aromatic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its electron-rich nature makes it amenable to electrophilic substitution reactions, allowing for the introduction of functional groups necessary for constructing complex drug molecules. Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic agent used in the treatment of angina pectoris. It acts by inhibiting the long-chain 3-ketoacyl-CoA thiolase, which shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This cytoprotective effect is particularly beneficial under ischemic conditions.

This document outlines the synthetic route from this compound to Trimetazidine, providing detailed experimental protocols and quantitative data for each step.

Overall Synthetic Scheme

The synthesis of Trimetazidine from this compound is a two-step process. The first step is the Vilsmeier-Haack formylation to introduce an aldehyde group, followed by a reductive amination to couple the resulting aldehyde with piperazine.

Trimetazidine Synthesis Workflow This compound This compound Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction This compound->Vilsmeier-Haack Reaction DMF, POCl3 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Vilsmeier-Haack Reaction->2,3,4-Trimethoxybenzaldehyde Reductive Amination Reductive Amination 2,3,4-Trimethoxybenzaldehyde->Reductive Amination Piperazine, Reducing Agent Trimetazidine Trimetazidine Reductive Amination->Trimetazidine

Caption: Overall workflow for the synthesis of Trimetazidine.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the synthesis of the key intermediate, 2,3,4-trimethoxybenzaldehyde, from this compound.

Reaction:

2,3,4-Trimethoxybenzaldehyde + Piperazine + Formic Acid → Trimetazidine

Caption: Signaling pathway of Trimetazidine's mechanism of action.

Conclusion

The synthesis of Trimetazidine from this compound is a practical and efficient route for the production of this important anti-anginal drug. The Vilsmeier-Haack formylation and subsequent reductive amination are robust reactions that can be performed with readily available reagents. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Application Notes and Protocols for the Quantification of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,2,3-Trimethoxybenzene (TMB), a key intermediate in the synthesis of various pharmaceutical compounds and a component of certain natural products. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for similar analytes and provide a strong foundation for developing and validating a robust quantitative assay for 1,2,3-TMB.

Introduction

This compound (CAS No. 634-36-6) is an aromatic organic compound with the chemical formula C₉H₁₂O₃. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Accurate and precise quantification of 1,2,3-TMB is crucial for quality control of raw materials, monitoring reaction kinetics, and ensuring the purity of final drug products. This document outlines recommended starting methods for its quantification using HPLC-UV and GC-MS, including sample preparation, instrument parameters, and validation guidelines.

Analytical Methods Overview

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the quantification of this compound. A comparative study has shown that while both GC and UV-spectrophotometry are practical for the determination of this compound, GC methods generally offer higher precision. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is well-suited for routine quality control analysis of drug substances and formulations where 1,2,3-TMB is present at moderate to high concentrations. It offers good precision and accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent specificity and sensitivity, making it ideal for trace-level analysis, impurity profiling, and analysis in complex matrices. The mass spectrometric detection allows for definitive identification of the analyte.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of the two primary analytical methods applicable to the analysis of this compound. These projections are based on typical performance for similar aromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a reversed-phase column, with detection by UV absorbance.Separation based on volatility and polarity, with detection by mass fragmentation.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.01

The Versatile Role of 1,2,3-Trimethoxybenzene in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxybenzene, a readily available aromatic compound, serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its electron-rich nature, conferred by the three methoxy (B1213986) groups, activates the benzene (B151609) ring towards electrophilic substitution, making it an excellent precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds utilizing this compound, including cyclopentene (B43876) and pyrimidine (B1678525) derivatives. The methodologies presented are supported by quantitative data and reaction pathway visualizations to aid in research and development.

Application Notes

The strategic placement of the three methoxy groups in this compound directs incoming electrophiles to specific positions, allowing for regioselective synthesis. This characteristic is particularly advantageous in the construction of fused heterocyclic systems. The methoxy groups can also be demethylated to yield hydroxyl groups, providing further opportunities for functionalization and the synthesis of a wider range of derivatives.

Key Applications:

  • Synthesis of Cyclopentene Derivatives: this compound undergoes efficient cascade reactions, such as Friedel-Crafts acylation followed by aldol (B89426) condensation, to yield substituted cyclopentenes. These structures can serve as intermediates in the synthesis of more complex molecules.

  • Formation of Pyrimidine Scaffolds: In multicomponent reactions, this compound can act as the aryl donor to construct substituted pyrimidines, a core structure in many biologically active compounds and pharmaceuticals.

  • Potential for Xanthone and Benzofuran Synthesis: While direct synthesis from this compound is not extensively documented in the provided results, the reactivity of its isomers, such as 1,3,5-trimethoxybenzene, in the synthesis of xanthones and dibenzofurans suggests its potential as a precursor for these and other oxygen-containing heterocycles.[1]

Synthesis of Cyclopentene Derivatives via Cascade Reaction

A notable application of this compound is its reaction with adipoyl chloride in the presence of aluminum chloride (AlCl₃), which proceeds through a cascade of Friedel-Crafts acylation and aldol condensation to form cyclopentene derivatives.

Quantitative Data
ProductYield (%)Melting Point (°C)
1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dioneN/A118-120
Isomeric Cyclopentene Derivative 1 (unconjugated enone)N/A135-137
Isomeric Cyclopentene Derivative 2 (conjugated enone)N/A155-157
ortho-demethylated derivative 1N/A188-190
ortho-demethylated derivative 2N/A220-222

N/A: Specific yields for each product were not provided in the source material.

Experimental Protocol

Materials:

Procedure:

  • To a solution of this compound (5.0 g, 30 mmol) in dichloromethane (40 mL), add adipoyl chloride (2.723 g, 15 mmol) and aluminum chloride (4.37 g, 33 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water (50 mL) and dichloromethane (50 mL) to the reaction mixture.

  • Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to isolate the different products.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products A This compound D Friedel-Crafts Acylation A->D B Adipoyl Chloride B->D C AlCl3 in CH2Cl2 C->D Catalyst E Intramolecular Aldol Condensation D->E F 1,6-bis(2,3,4-trimethoxyphenyl) hexane-1,6-dione D->F H Demethylation Products D->H G Isomeric Cyclopentene Derivatives E->G G cluster_reactants Reactants cluster_intermediates Key Intermediates Arylacetic_acid Arylacetic Acid Intermediate1 Activated Arylacetic Acid Arylacetic_acid->Intermediate1 TMB This compound Product o-Diaryl Pyrimidine TMB->Product Acetonitrile Acetonitrile Intermediate3 N-Acylnitrilium Ion Acetonitrile->Intermediate3 Catalyst Bi(OTf)3 Catalyst->Intermediate1 Activation Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Intermediate2->Intermediate3 Intermediate3->Product Cyclocondensation

References

Application Notes: 1,2,3-Trimethoxybenzene as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxybenzene, a simple aromatic ether, serves as a crucial and versatile starting material in the synthesis of a wide array of complex natural products. Its electron-rich aromatic ring, substituted with three methoxy (B1213986) groups, allows for selective functionalization, making it an ideal precursor for constructing the core structures of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent natural products, including the anticancer agent podophyllotoxin (B1678966) and the tubulin polymerization inhibitor combretastatin (B1194345) A-4.

From a Simple Building Block to a Key Intermediate: Synthesis of 3,4,5-Trimethoxybenzaldehyde (B134019)

A common and critical step in utilizing this compound is its conversion to 3,4,5-trimethoxybenzaldehyde. This aldehyde is a direct precursor to the trimethoxyphenyl moiety found in a multitude of natural products.

Synthetic Pathway from this compound

The synthesis of 3,4,5-trimethoxybenzaldehyde from this compound can be achieved through a two-step process involving a substitution reaction to form an intermediate, which is then oxidized to the final aldehyde.

G A This compound B 1,2,3-Trimethoxy benzyl (B1604629) chloride A->B Glyoxylic acid, HCl, Lewis Acid C 3,4,5-Trimethoxybenzaldehyde B->C Urotropine, organic acid

Caption: Synthesis of 3,4,5-Trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzaldehyde

Step 1: Synthesis of 1,2,3-Trimethoxy benzyl chloride

  • To a solution of this compound in a suitable organic solvent, add a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂).

  • Add glyoxylic acid and hydrochloric acid to the reaction mixture.

  • Heat the mixture under reflux for 3-10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude 1,2,3-trimethoxy benzyl chloride.

Step 2: Synthesis of 3,4,5-Trimethoxybenzaldehyde

  • Dissolve the crude 1,2,3-trimethoxy benzyl chloride in an organic solvent.

  • Add urotropine and an organic acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield 3,4,5-trimethoxybenzaldehyde.

StepProductStarting MaterialKey ReagentsYield (%)
11,2,3-Trimethoxy benzyl chlorideThis compoundGlyoxylic acid, HCl, Lewis AcidNot specified
23,4,5-Trimethoxybenzaldehyde1,2,3-Trimethoxy benzyl chlorideUrotropine, organic acidNot specified

Application in the Total Synthesis of (-)-Podophyllotoxin

(-)-Podophyllotoxin is a potent antineoplastic agent that functions by inhibiting microtubule assembly. The synthesis of this complex natural product often utilizes 3,4,5-trimethoxybenzaldehyde as a key building block for the pendant trimethoxyphenyl ring.

Synthetic Strategy Overview

A common strategy involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable partner to form a key intermediate, which then undergoes a series of reactions including cyclization and lactonization to afford the final podophyllotoxin core structure.

G cluster_0 Key Intermediate Formation cluster_1 Cyclization and Lactonization A 3,4,5-Trimethoxybenzaldehyde C Stobbe Condensation Product A->C B Piperonal (B3395001) B->C Stobbe Condensation D Tetralone Intermediate C->D Intramolecular Friedel-Crafts E Lactone Ring Formation D->E Reduction & Lactonization F (-)-Podophyllotoxin E->F Stereochemical Control

Caption: Synthetic overview of (-)-Podophyllotoxin.

Experimental Protocol: Key Steps in (-)-Podophyllotoxin Synthesis

Stobbe Condensation:

  • A mixture of 3,4,5-trimethoxybenzaldehyde and piperonal is treated with a strong base such as potassium t-butoxide in t-butanol.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by crystallization or column chromatography.

Intramolecular Friedel-Crafts Cyclization:

  • The Stobbe condensation product is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.

  • The mixture is heated to promote cyclization to the tetralone intermediate.

  • The reaction is cooled, quenched with ice-water, and the product is extracted.

  • Purification is typically achieved by column chromatography.

Lactone Ring Formation:

  • The tetralone intermediate is subjected to a series of reduction and functional group manipulation steps to introduce the necessary stereocenters.

  • This often involves a Reformatsky reaction or a similar method to introduce the lactone precursor.

  • Subsequent cyclization and dehydration afford the butyrolactone ring of the podophyllotoxin core.

StepProductKey ReagentsTypical Yield (%)
Stobbe CondensationStobbe Condensation ProductPotassium t-butoxide70-85
Intramolecular Friedel-CraftsTetralone IntermediatePolyphosphoric acid60-75
Lactone Formation(-)-PodophyllotoxinMulti-stepVariable

Application in the Synthesis of Combretastatin A-4

Combretastatin A-4 is a potent anti-cancer agent that inhibits tubulin polymerization. Its synthesis often employs a Wittig reaction or a Perkin reaction involving 3,4,5-trimethoxybenzaldehyde to construct the characteristic stilbene (B7821643) core.

Synthetic Strategy via Perkin Reaction

The Perkin reaction provides a convergent route to the stilbene core of combretastatin A-4 by reacting 3,4,5-trimethoxybenzaldehyde with a substituted phenylacetic acid.

G A 3,4,5-Trimethoxybenzaldehyde C cis-Stilbene (B147466) Intermediate A->C B 3-Bromo-4-methoxyphenyl acetic acid B->C Perkin Reaction (Acetic anhydride (B1165640), base) D Combretastatin A-4 C->D Hydroxyl Transformation & Decarboxylation

Caption: Synthesis of Combretastatin A-4.

Experimental Protocol: Synthesis of Combretastatin A-4
  • A mixture of 3,4,5-trimethoxybenzaldehyde and 3-bromo-4-methoxyphenylacetic acid is heated in acetic anhydride with a base (e.g., triethylamine (B128534) or sodium acetate).

  • The reaction is monitored for the formation of the α,β-unsaturated carboxylic acid intermediate.

  • The intermediate is then subjected to hydroxyl transformation and decarboxylation, often with copper powder in quinoline, to yield the cis-stilbene core with high selectivity.

  • The final product, combretastatin A-4, is purified by column chromatography and/or crystallization.

StepProductKey ReagentsTypical Yield (%)
Perkin Reactioncis-Stilbene IntermediateAcetic anhydride, base~38 (overall)
DecarboxylationCombretastatin A-4Copper, quinolineHigh cis-selectivity

Conclusion

This compound is a readily available and highly valuable building block in the synthesis of complex and medicinally important natural products. Its transformation into 3,4,5-trimethoxybenzaldehyde opens up a vast chemical space for the construction of molecules containing the ubiquitous trimethoxyphenyl moiety. The protocols outlined in this document for the synthesis of key intermediates and the total synthesis of (-)-podophyllotoxin and combretastatin A-4 highlight the strategic importance of this compound in modern organic synthesis and drug discovery.

Application Note: GC-MS Protocol for the Analysis of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxybenzene is an aromatic organic compound that finds application in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable quantitative analysis of this compound is crucial for quality control, reaction monitoring, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Principle

The GC-MS method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1] A sample containing this compound is first vaporized and introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and affinity for the stationary phase of the analytical column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

For Liquid Samples (e.g., reaction mixtures, biological fluids):

  • Direct Dilution: If the sample is relatively clean and the concentration of this compound is expected to be high, a simple dilution with a suitable volatile organic solvent is sufficient.

    • Pipette a known volume of the liquid sample into a volumetric flask.

    • Dilute to the mark with a solvent such as dichloromethane (B109758), ethyl acetate, or hexane.[1]

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

  • Liquid-Liquid Extraction (LLE): For samples where the analyte is in a complex matrix (e.g., aqueous solutions, biological fluids), LLE can be used to extract and concentrate the analyte.

    • Place a known volume of the liquid sample into a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Shake the funnel vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate.

    • Collect the organic layer containing the analyte.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to an autosampler vial.

For Solid Samples (e.g., plant material, chemical powders):

  • Solvent Extraction:

    • Accurately weigh a known amount of the homogenized solid sample into a centrifuge tube.

    • Add a measured volume of a suitable organic solvent (e.g., methanol, acetone, or dichloromethane).

    • Vortex or sonicate the mixture for a predetermined time to ensure efficient extraction.

    • Centrifuge the sample to pellet the solid material.

    • Carefully transfer the supernatant to an autosampler vial. If necessary, filter the extract through a 0.45 µm syringe filter.

GC-MS Instrumentation and Parameters

The following instrumental parameters are a recommended starting point and may require optimization for your specific instrument and application.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Setting
Column Non-polar capillary column (e.g., HP-5MS, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Quadrupole Temperature 150 °C
Solvent Delay 3-5 minutes (to prevent solvent peak from damaging the detector)
Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
Calibration

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound in the same solvent used for sample preparation.

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Analyze each calibration standard using the established GC-MS method.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of this compound. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

Data Presentation

Expected Results
  • Retention Time: The retention time of this compound will be specific to the GC conditions and column used. Based on its boiling point and structure, it is expected to elute in the mid-to-late region of the chromatogram under the specified conditions.

  • Mass Spectrum: The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions.

Table 3: Characteristic Mass Spectrometry Data for this compound

Ion Descriptionm/zRelative Abundance (%)
Molecular Ion [M]⁺ 168~100
[M-CH₃]⁺ 153~52
[M-CH₃-CO]⁺ 125~25
[M-CH₃-CO-CH₃]⁺ 110~22
Fragment Ion 93~13

Data obtained from the NIST WebBook and PubChem.

For quantitative analysis in SIM mode, the molecular ion (m/z 168) is typically used as the quantitation ion, while other characteristic ions (e.g., m/z 153 and 125) can be used as qualifier ions for confirmation.

Method Performance (Estimated)

The following are estimated performance characteristics based on data for similar methoxybenzene compounds. Actual performance should be determined during method validation.

Table 4: Estimated Quantitative Performance

ParameterEstimated Value
Limit of Detection (LOD) 0.8 - 1.5 µM
Limit of Quantification (LOQ) 2.0 - 5.0 µM

Estimates are based on published data for 1,3,5-Trimethoxybenzene.[2]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Injection (1 µL) Vial->Injection GC Gas Chromatography Separation Injection->GC Vaporization MS Mass Spectrometry Detection GC->MS Elution Acquisition Data Acquisition (Full Scan / SIM) MS->Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The outlined procedures for sample preparation, instrument parameters, and data analysis serve as a robust starting point for researchers, scientists, and drug development professionals. Method validation should be performed in the user's laboratory to ensure that the performance characteristics are suitable for the intended application.

References

Application Notes and Protocols: Synthesis of 2,6-dimethoxy-1,4-benzoquinone from 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ) is a naturally occurring compound found in various plants and fermented products, such as wheat germ.[1][2] It has garnered significant attention in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antimalarial effects.[1][3] DMBQ is a key active component in certain traditional remedies and has potential applications as an intermediate in the synthesis of other biologically active molecules.[1] The efficient synthesis of DMBQ is therefore of considerable interest for research and drug development.

One synthetic pathway to 2,6-dimethoxy-1,4-benzoquinone involves the oxidation of 1,2,3-trimethoxybenzene. In this process, this compound serves as the direct precursor, and through an oxidative demethylation reaction, it is converted to the target benzoquinone. This application note details two distinct methods for this conversion: one utilizing nitrous acid and another employing an electrochemical approach.

Role of this compound

This compound is the starting material for the synthesis of 2,6-dimethoxy-1,4-benzoquinone. The core of the chemical transformation is the oxidation of the benzene (B151609) ring and the selective removal of one of the methoxy (B1213986) groups to form the quinone structure. The arrangement of the three methoxy groups on the benzene ring in this compound directs the oxidation to yield the 2,6-disubstituted benzoquinone product.

The reaction proceeds through the formation of intermediates, and the specific pathway is dependent on the oxidizing agent used. For instance, when using nitrous acid, the proposed mechanism involves nitrodeprotonation and subsequent acid hydrolytic demethoxylation.[4] In electrochemical methods, the conversion is achieved through anodic oxidation.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods for 2,6-dimethoxy-1,4-benzoquinone from this compound
MethodOxidizing Agent/SystemKey Intermediates (Proposed)SolventNotable ConditionsYieldReference
Nitrous Acid OxidationNitrous Acid (from Sodium Nitrite)5-nitroso-1,2,3-trimethoxybenzene, 4-hydroxyimino-2,6-dimethoxycyclohexa-2,5-dienoneAcidic aqueous solution-Not explicitly quantified in the abstract[4]
Electrochemical OxidationElectrolysis at a lead dioxide anodeRadical cationsWater-acetone mixtureCurrent density and acetone (B3395972) percentage affect yieldVaries with conditions[5]

Experimental Protocols

Protocol 1: Synthesis of 2,6-dimethoxy-1,4-benzoquinone via Nitrous Acid Oxidation

This protocol is based on the reaction described by Musso and Bormann (1965).[4]

Materials:

Procedure:

  • Dissolve this compound in a suitable acidic aqueous solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the low temperature and stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and an organic extraction solvent (e.g., ethyl acetate).

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2,6-dimethoxy-1,4-benzoquinone as a solid.[6]

Protocol 2: Electrochemical Synthesis of 2,6-dimethoxy-1,4-benzoquinone

This protocol is based on the electrochemical conversion described by Hamza et al. (2017).[5]

Materials and Equipment:

  • This compound

  • Acetone

  • Water

  • Electrolysis cell with a lead dioxide (PbO₂) anode and a suitable cathode

  • Power supply

  • Magnetic stirrer

Procedure:

  • Prepare an electrolyte solution by dissolving this compound in a water-acetone mixture. The percentage of acetone can be varied to control the solubility of the starting material and the product.

  • Set up the electrolysis cell with the lead dioxide anode and the cathode.

  • Introduce the electrolyte solution into the cell and begin stirring.

  • Apply a constant current density to the cell to initiate the electrolysis. The current density should be optimized to maximize the yield of the desired product.

  • Monitor the reaction progress by cyclic voltammetry or other suitable analytical techniques.

  • After the desired level of conversion is achieved, stop the electrolysis.

  • Extract the product from the electrolyte solution using a suitable organic solvent.

  • Purify the extracted product using standard techniques such as column chromatography to isolate 2,6-dimethoxy-1,4-benzoquinone.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Nitrous Acid Oxidation cluster_method2 Method 2: Electrochemical Oxidation cluster_end Final Product start This compound reaction1 Reaction with Nitrous Acid in Acidic Solution start->reaction1 Oxidative Demethylation reaction2 Electrolysis at PbO₂ Anode start->reaction2 Anodic Oxidation workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 end 2,6-dimethoxy-1,4-benzoquinone purification1->end workup2 Extraction from Electrolyte reaction2->workup2 purification2 Column Chromatography workup2->purification2 purification2->end

Caption: Experimental workflow for the synthesis of 2,6-dimethoxy-1,4-benzoquinone.

Signaling_Pathway cluster_precursor Precursor cluster_intermediates Proposed Intermediates (Nitrous Acid Method) cluster_product Product precursor This compound intermediate1 5-nitroso-1,2,3-trimethoxybenzene precursor->intermediate1 Nitrodeprotonation intermediate2 4-hydroxyimino-2,6-dimethoxycyclohexa-2,5-dienone intermediate1->intermediate2 Rearrangement product 2,6-dimethoxy-1,4-benzoquinone intermediate2->product Acid Hydrolytic Demethoxylation

Caption: Proposed reaction pathway for the nitrous acid-mediated synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-trimethoxybenzene.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly through the methylation of pyrogallol (B1678534) using dimethyl sulfate (B86663).

Question: My reaction yield is significantly lower than expected (reported yields are often around 70% or higher). What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and corresponding solutions.

Potential CauseRecommended Solution
Incomplete Reaction Ensure a sufficient excess of the methylating agent (e.g., dimethyl sulfate) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material and intermediates.[1][2]
Improper Temperature Control The methylation of pyrogallol is an exothermic reaction. It is crucial to maintain the reaction temperature below 45°C during the addition of dimethyl sulfate to prevent side reactions.[3] Use an ice bath to control the temperature, especially during the initial phase of the reaction.
Suboptimal pH The reaction requires alkaline conditions to deprotonate the hydroxyl groups of pyrogallol, making them nucleophilic. Ensure the concentration and amount of base (e.g., sodium hydroxide) are adequate. The pH of the reaction mixture can influence the reaction's efficiency.[4]
Loss of Product During Workup This compound has some solubility in water, though limited. During the aqueous workup, minimize the volume of water used for washing the crude product. Ensure efficient extraction with a suitable organic solvent like ether.
Premature Product Precipitation If the product precipitates too early from the reaction mixture, it may trap starting materials and intermediates, leading to an impure product and lower isolated yield. Ensure adequate stirring throughout the reaction.

Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?

Answer:

The most common impurities are partially methylated derivatives of pyrogallol.

  • Common Byproducts:

    • 1,2-dimethoxy-3-hydroxybenzene

    • 1,3-dimethoxy-2-hydroxybenzene (Syringol)

    • Mono-methylated pyrogallol isomers

The formation of these byproducts is primarily due to incomplete methylation.

Minimizing Byproduct Formation:

StrategyDetails
Sufficient Methylating Agent Use a molar excess of dimethyl sulfate to ensure all three hydroxyl groups are methylated.
Controlled Reagent Addition Add the dimethyl sulfate slowly to the reaction mixture to maintain a consistent temperature and allow for complete reaction at each hydroxyl group.[3]
Adequate Reaction Time Allow the reaction to proceed for a sufficient duration after the addition of the methylating agent to ensure complete conversion. Monitoring by TLC is crucial.[1][2]

Question: How can I effectively purify the crude this compound to remove the partially methylated byproducts?

Answer:

Purification can be achieved through a combination of techniques:

  • Extraction: The partially methylated byproducts, being phenols, are acidic and will deprotonate in a basic solution. Washing the ethereal solution of the crude product with a dilute sodium hydroxide (B78521) solution will extract these phenolic impurities into the aqueous layer, leaving the desired this compound in the organic layer.

  • Recrystallization: Recrystallization is an effective method for final purification.[3][5]

    • Solvent Selection: A common and effective solvent system is dilute alcohol (ethanol/water).[3] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities, followed by hot filtration.[6] Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What are the major safety concerns when working with dimethyl sulfate?

A1: Dimethyl sulfate is a potent methylating agent and is highly toxic, corrosive, and a probable human carcinogen.[7] It can cause severe burns to the skin, eyes, and respiratory tract. Notably, the toxic effects of dimethyl sulfate vapor may be delayed for several hours after exposure.[7]

Q2: What personal protective equipment (PPE) should be worn when handling dimethyl sulfate?

A2: Always work in a well-ventilated fume hood.[7] Wear appropriate impermeable gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[7]

Q3: How should I handle a spill of dimethyl sulfate?

A3: For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. The spill area can then be decontaminated with a dilute ammonia (B1221849) solution (e.g., 3%). For larger spills, evacuate the area and seek assistance from trained emergency personnel.[8]

Q4: How should dimethyl sulfate waste be disposed of?

A4: Dimethyl sulfate waste is considered hazardous. It should be collected in a clearly labeled, sealed container and disposed of according to institutional and local regulations.[7] It can be decomposed by slow addition to a stirred, dilute alkaline solution.

Q5: Are there any greener alternatives to dimethyl sulfate for this synthesis?

A5: Yes, dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent.[9][10] Syntheses using DMC often require higher temperatures and may utilize a catalyst, but they avoid the high toxicity associated with dimethyl sulfate.[9]

Experimental Protocols

Synthesis of this compound via Methylation of Pyrogallol

This protocol is based on established literature procedures.[3]

Materials and Reagents:

ReagentQuantityMolar Mass ( g/mol )Moles
Pyrogallol20.0 g126.110.159
35% Sodium Hydroxide (aq)30.0 g--
Dimethyl Sulfate50.0 mL126.13~0.528
Diethyl EtherAs needed--
Dilute Ethanol (B145695)As needed--

Procedure:

  • In a 1-liter round-bottomed flask equipped with a thermometer and a reflux condenser, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.

  • Cool the flask in an ice bath.

  • Gradually add 50 mL of dimethyl sulfate to the stirred solution. Monitor the temperature closely and ensure it does not exceed 45°C.[3]

  • After the addition is complete and the initial exothermic reaction has subsided, remove the ice bath and heat the mixture to reflux for approximately 1-2 hours.

  • Cool the reaction mixture to room temperature. If necessary, make the solution alkaline with additional sodium hydroxide solution.

  • Filter the dark-colored precipitate using a Büchner funnel and wash it thoroughly with water.

  • Transfer the crude product to a separatory funnel and dissolve it in diethyl ether.

  • Wash the ether solution with a 5% sodium hydroxide solution to remove any unreacted pyrogallol and partially methylated phenols, followed by a wash with water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.

  • Recrystallize the solid residue from dilute ethanol to yield colorless crystals of this compound. A typical yield is around 70%.[3]

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyrogallol in NaOH(aq) B Cool in Ice Bath A->B C Slowly Add Dimethyl Sulfate (T < 45°C) B->C D Reflux C->D E Cool & Filter Crude Product D->E F Dissolve in Ether E->F G Base Wash (aq. NaOH) F->G H Dry & Evaporate G->H I Recrystallize from Dilute Ethanol H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or Impure Product Q1 Was the reaction monitored by TLC? Start->Q1 Q2 Was the temperature controlled during reagent addition? Start->Q2 Q3 How was the purification performed? Start->Q3 A1_No Implement TLC monitoring to check for reaction completion. Q1->A1_No No A1_Yes TLC shows unreacted starting material or intermediates. Q1->A1_Yes Yes S1 Incomplete Reaction A1_Yes->S1 S1_Sol Increase amount of methylating agent and/or reaction time. S1->S1_Sol End Improved Yield and Purity S1_Sol->End A2_No Maintain T < 45°C with an ice bath to prevent side reactions. Q2->A2_No No A2_No->End A3 Phenolic impurities present. Q3->A3 Issues S2 Inefficient Purification A3->S2 S2_Sol Wash organic phase with dilute NaOH to remove phenolic byproducts. S2->S2_Sol S2_Sol->End

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude 1,2,3-trimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials like pyrogallol, partially methylated intermediates (e.g., guaiacol (B22219) and syringol derivatives), and positional isomers such as 1,2,4-trimethoxybenzene, especially if the synthesis method is not highly regioselective.[1][2] Residual solvents from the reaction or initial work-up are also common.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties for purification include:

  • Melting Point: 43-47 °C

  • Boiling Point: 241 °C (at atmospheric pressure)

  • Solubility: Soluble in alcohol and ether, but insoluble in water. It is also soluble in organic solvents like ethyl acetate (B1210297), toluene, and chloroform.

Q3: Which purification technique is most suitable for large-scale purification of this compound?

A3: For large-scale purification, fractional distillation under vacuum is often the most practical and efficient method, especially for removing impurities with different boiling points.[3] Recrystallization can also be effective, particularly if a suitable solvent system is identified that selectively crystallizes the desired product.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The sharpness of the melting point can also serve as a preliminary indicator of purity; a broad melting range often suggests the presence of impurities.

Troubleshooting Guides

Issue 1: Low Purity After Purification
Possible CauseRecommended Solution
Ineffective removal of starting materials (e.g., pyrogallol). Wash the crude product with a dilute aqueous base (e.g., 1M NaOH) to remove acidic phenolic impurities, followed by a water wash.
Presence of isomeric impurities with similar physical properties. For isomers with close boiling points, use a more efficient fractionating column for distillation. For separation of isomers that are difficult to resolve by distillation, consider column chromatography or fractional crystallization.[4]
Co-elution of impurities during column chromatography. Optimize the mobile phase by experimenting with different solvent systems and polarities. A slight change can often improve separation.
Thermal decomposition during distillation. Use vacuum distillation to lower the boiling point and minimize the risk of thermal degradation.[3]
Issue 2: Product is Colored (Yellow or Brown)
Possible CauseRecommended Solution
Presence of oxidized phenolic impurities. Wash the crude product with a dilute aqueous base (e.g., 1M NaOH) to remove acidic phenolic impurities that can oxidize and cause coloration.
Thermal decomposition during synthesis or purification. Optimize reaction and purification temperatures to avoid overheating.[3]
Air oxidation of residual impurities. Consider performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon).
Contamination from reaction byproducts. Treatment with activated carbon during recrystallization can help adsorb colored impurities.[5] Reversed-phase chromatography can also be effective at removing colored impurities.[6]
Issue 3: Low Yield of Purified Product
Possible CauseRecommended Solution
Losses during aqueous work-up. Minimize the volume of aqueous washes and perform back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.
Product loss during recrystallization. Ensure the minimum amount of hot solvent is used for dissolution to achieve saturation upon cooling. Avoid excessively long cooling times which can lead to the formation of very fine crystals that are difficult to filter.
Inefficient fractional distillation. Use a well-insulated fractionating column and maintain a slow, steady distillation rate to ensure proper separation and minimize loss of product in mixed fractions.
Compound adheres to glassware. After transferring the purified product, rinse the glassware with a small amount of a volatile solvent in which the product is highly soluble to recover any remaining material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the principle of dissolving the crude product in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.

  • Solvent Selection: Based on literature, a dilute alcohol solution is a suitable solvent for recrystallizing this compound. Ethanol or methanol (B129727) mixed with water are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot alcohol (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot alcohol solution until a slight turbidity persists. Then, add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Diagram: Recrystallization Workflow

G A Crude this compound B Dissolve in minimum hot dilute alcohol A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charge the Flask: Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the mixture heats, vapors will rise through the fractionating column. The temperature at the top of the column will stabilize at the boiling point of the most volatile component. Collect the initial fraction (forerun), which will contain lower-boiling impurities.

  • Product Collection: As the temperature rises and stabilizes at the boiling point of this compound (241 °C at atmospheric pressure, lower under vacuum), change the receiving flask to collect the pure product.

  • Termination: Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Analysis: Analyze the collected fractions for purity.

Diagram: Fractional Distillation Logic

G cluster_0 Distillation Flask cluster_1 Fractionating Column cluster_2 Condenser & Receiver a Crude Mixture b Heat a->b c Vapor Rises b->c d Separation in Fractionating Column c->d e Condensation d->e f Collection e->f

Caption: Logical flow of fractional distillation for purification.

Protocol 3: Purification by Column Chromatography

This technique is useful for separating compounds with different polarities.

  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel or alumina (B75360) as the stationary phase.

  • Mobile Phase Selection: Choose an appropriate solvent system (mobile phase) based on Thin Layer Chromatography (TLC) analysis of the crude mixture. A solvent system that gives a good separation of spots on the TLC plate is ideal. For this compound, a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate could be a good starting point.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and allow it to flow through, collecting the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Diagram: Column Chromatography Decision Tree

G start Crude Sample tlc Run TLC with various solvent systems start->tlc separation Good Separation? tlc->separation adjust Adjust Solvent Polarity separation->adjust No column Prepare Column separation->column Yes adjust->tlc load Load Sample column->load elute Elute and Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Decision-making process for purification by column chromatography.

Data Summary

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesExpected Purity
Recrystallization Difference in solubilityCan yield very pure product; scalable.Requires a suitable solvent; potential for product loss in mother liquor.>99% (with optimal solvent)
Fractional Distillation Difference in boiling pointsGood for large quantities; can remove volatile impurities effectively.Not effective for separating compounds with close boiling points; risk of thermal decomposition.98-99.5%
Column Chromatography Difference in polarityHigh resolution for separating complex mixtures and isomers.Can be time-consuming and requires larger volumes of solvent; not ideal for very large scales.>99.5%

References

Technical Support Center: 1,2,3-Trimethoxybenzene NMR Spectral Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectral data of 1,2,3-trimethoxybenzene.

Frequently Asked Questions (FAQs)

1. What are the expected 1H and 13C NMR chemical shifts for this compound?

The expected chemical shifts for this compound can vary slightly depending on the solvent used. However, typical values are summarized in the tables below.

2. Why do the aromatic protons of this compound show a complex splitting pattern?

The three adjacent aromatic protons in this compound form a coupled spin system. The proton at the C5 position is chemically non-equivalent to the protons at the C4 and C6 positions, which are chemically equivalent to each other due to the molecule's symmetry. This arrangement leads to a characteristic splitting pattern. The C5 proton will appear as a triplet, while the C4 and C6 protons will appear as a doublet.

3. I see unexpected peaks in my 1H NMR spectrum. What could be the cause?

Unexpected peaks can arise from various sources:

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of extra peaks. For instance, chloroform-d (B32938) (CDCl3) often displays a singlet at 7.26 ppm.[1]

  • Water: A broad singlet, typically between 1.5 and 5 ppm depending on the solvent and concentration, can indicate the presence of water.

  • Starting Materials or Byproducts: If the this compound was synthesized, residual starting materials like pyrogallol (B1678534) or byproducts from methylation could be present.

  • Contamination: Grease from glassware or other contaminants can introduce broad signals, often in the 0.5-1.5 ppm region.[1]

  • Isomeric Impurities: The presence of isomers such as 1,2,4-trimethoxybenzene (B152335) or 1,3,5-trimethoxybenzene (B48636) can lead to additional aromatic and methoxy (B1213986) signals.

4. The peaks in my spectrum are broad. What should I do?

Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is often the first step in addressing broad peaks.[1]

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.

  • Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filtered if necessary.

5. Why are the chemical shifts in my spectrum slightly different from the literature values?

Chemical shifts are sensitive to the local electronic environment and can be influenced by:

  • Solvent Effects: Different deuterated solvents can cause slight variations in chemical shifts due to their varying magnetic susceptibilities and interactions with the analyte.[2][3][4]

  • Concentration: The concentration of the sample can affect chemical shifts, particularly for protons involved in intermolecular interactions.

  • Temperature: Temperature fluctuations can also lead to minor shifts in peak positions.

Troubleshooting Guides

Issue 1: Unexpected Peak Splitting or Multiplicity

Question: The splitting pattern of my aromatic signals for this compound does not look like a clean doublet and triplet. What could be the reason?

Answer:

While the ideal spectrum shows a doublet and a triplet, deviations can occur due to:

  • Second-Order Effects: At lower magnetic field strengths, if the chemical shift difference between the coupled protons is not significantly larger than their coupling constant, second-order effects can distort the splitting pattern, leading to more complex multiplets.

  • Overlapping Signals: If impurities are present with signals in the aromatic region, they can overlap with the signals of this compound, complicating the interpretation.

  • Poor Resolution: If the instrument is not well-shimmed, the fine splitting may not be resolved, leading to the appearance of broad, poorly defined multiplets.

Troubleshooting Workflow:

start Unexpected Splitting Pattern check_field Check Spectrometer Field Strength start->check_field check_purity Assess Sample Purity start->check_purity check_shims Evaluate Shimming start->check_shims low_field Consider Second-Order Effects check_field->low_field impurity Identify and Characterize Impurity check_purity->impurity reshim Re-shim the Spectrometer check_shims->reshim higher_field Acquire Spectrum on Higher Field Instrument low_field->higher_field If available end Correct Splitting Pattern low_field->end If not, interpret as second-order purify Purify Sample (e.g., Recrystallization) impurity->purify If impurity detected impurity->end If pure optimize_shims Optimize Magnetic Field Homogeneity reshim->optimize_shims higher_field->end purify->end optimize_shims->end

Troubleshooting unexpected peak splitting.
Issue 2: Presence of Solvent or Water Peaks

Question: I have significant solvent and/or water peaks in my spectrum that are obscuring my signals of interest. How can I minimize these?

Answer:

Minimizing unwanted solvent and water signals is crucial for obtaining a clean spectrum.

  • For Residual Solvent Peaks:

    • Use High-Purity Deuterated Solvents: Ensure the deuterated solvent used is of high isotopic purity (e.g., 99.96% D).

    • Properly Dry Glassware: Thoroughly dry all glassware, including the NMR tube, to remove any residual non-deuterated solvents from cleaning.

  • For Water Peaks:

    • Dry the Sample: If the sample is a solid, ensure it is thoroughly dried before dissolution.

    • Use Anhydrous Solvents: Use deuterated solvents from a freshly opened sealed container or that have been stored over molecular sieves.

    • D2O Exchange: For protons that are exchangeable (e.g., -OH, -NH), adding a drop of D2O to the NMR tube, shaking, and re-acquiring the spectrum will cause the peak to disappear or significantly diminish.

Decision Tree for Unwanted Peaks:

start Unwanted Peak Observed is_broad Is the peak a broad singlet? start->is_broad is_sharp Is the peak a sharp singlet or multiplet? start->is_sharp water Likely Water is_broad->water Yes impurity Could be an Impurity is_broad->impurity No solvent Likely Residual Solvent is_sharp->solvent Yes is_sharp->impurity No d2o_exchange Perform D2O Exchange water->d2o_exchange check_solvent_table Check Solvent Impurity Tables solvent->check_solvent_table check_synthesis Review Synthesis/Purification impurity->check_synthesis

Identifying the source of unwanted peaks.

Data Presentation

Table 1: 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonsMultiplicityChemical Shift (ppm) in CDCl3Coupling Constant (J) in Hz
H-5Triplet~6.61~8.4
H-4, H-6Doublet~6.98~8.4
OCH3 (C1, C3)Singlet~3.87-
OCH3 (C2)Singlet~3.88-

Note: Chemical shifts are referenced to TMS at 0 ppm. Values may vary slightly based on experimental conditions.

Table 2: 13C NMR Chemical Shifts (δ) for this compound in CDCl3

CarbonChemical Shift (ppm)
C-1, C-3153.6
C-2138.0
C-5105.4
C-4, C-6123.8
OCH3 (C1, C3)56.1
OCH3 (C2)60.9

Note: Chemical shifts are referenced to the solvent peak of CDCl3 at 77.16 ppm.

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound (a Solid Compound)
  • Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Gently wipe the outside of the NMR tube before inserting it into the spinner turbine for analysis.

Sample Preparation Workflow:

weigh Weigh 5-20 mg of Sample add_solvent Add ~0.6-0.7 mL Deuterated Solvent weigh->add_solvent dissolve Ensure Complete Dissolution add_solvent->dissolve is_clear Is the solution clear? dissolve->is_clear filter Filter into NMR Tube is_clear->filter No transfer Transfer to NMR Tube is_clear->transfer Yes cap_label Cap and Label the Tube filter->cap_label transfer->cap_label analyze Proceed to NMR Analysis cap_label->analyze

Workflow for NMR sample preparation.

References

Side reactions to avoid during the methylation of pyrogallol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of pyrogallol (B1678534). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the methylation of pyrogallol?

A1: The three main side reactions that can occur during the methylation of pyrogallol are:

  • Over-methylation: Due to the presence of three hydroxyl groups, the reaction can proceed past the desired mono-methylated product to yield di- and tri-methylated pyrogallol derivatives. The relative proximity and acidity of the hydroxyl groups make controlling the extent of methylation challenging.

  • Oxidation and Polymerization: Pyrogallol is highly susceptible to oxidation, especially under the basic conditions often required for methylation. This oxidation can lead to the formation of colored quinone-type structures and further polymerization into complex, often insoluble, materials.[1] This is a significant cause of yield loss and complicates product purification.

  • C-Alkylation: As with other phenols, the phenoxide ion of pyrogallol is an ambident nucleophile. This means that under certain conditions, methylation can occur on the aromatic ring (C-alkylation) in addition to the desired oxygen atom (O-alkylation), leading to the formation of methyl-substituted pyrogallol byproducts.[2]

Q2: How can I prevent the over-methylation of pyrogallol to achieve selective mono-methylation?

A2: Achieving selective mono-methylation requires careful control of reaction conditions:

  • Stoichiometry: Use of a stoichiometric amount or a slight excess of the methylating agent relative to the desired degree of methylation is crucial. For mono-methylation, using approximately one equivalent of the methylating agent is a starting point.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-methylation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to stop the reaction once the desired product is maximized.

  • Choice of Methylating Agent: Milder methylating agents can offer better control. For instance, dimethyl carbonate (DMC) is reported to provide higher selectivity for mono-methylation of phenols compared to more reactive agents like dimethyl sulfate (B86663) or methyl iodide.[3][4]

Q3: What are the signs of pyrogallol oxidation during my reaction, and how can I minimize it?

A3: The most common sign of oxidation is a change in the color of the reaction mixture, often turning dark brown or black. To minimize oxidation:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Choice of Base: While a base is necessary to deprotonate the hydroxyl groups, strong bases can accelerate oxidation. Using a weaker base, if sufficient for the reaction, can be beneficial. The reaction's pH is a critical factor; highly alkaline conditions can promote autoxidation.[1]

  • Temperature Control: Avoid excessive heat, as higher temperatures can increase the rate of oxidation.

Q4: Under what conditions is C-alkylation more likely to occur, and how can it be avoided?

A4: C-alkylation is favored under conditions that hinder O-alkylation. This can be influenced by:

  • Solvent: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for O-alkylation and thus increasing the likelihood of C-alkylation.[2] Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation.

  • Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysis in a solid-liquid system with minimal water can enhance O-alkylation selectivity by creating a more "naked" and reactive phenoxide anion in the organic phase.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of methylated product 1. Ineffective deprotonation of pyrogallol.2. Decomposed methylating agent.3. Reaction temperature is too low.1. Ensure the base is strong enough and used in sufficient quantity. Consider using a stronger base or a different solvent system.2. Use a fresh bottle of the methylating agent.3. Gradually increase the reaction temperature while monitoring for product formation and side reactions.
Formation of multiple methylated products (low selectivity) 1. Excess methylating agent.2. Reaction time is too long.3. Reaction temperature is too high.1. Carefully control the stoichiometry of the methylating agent to match the desired degree of methylation.2. Monitor the reaction closely and quench it once the desired product is maximized.3. Perform the reaction at a lower temperature.
Reaction mixture turns dark brown/black Oxidation of pyrogallol.1. Ensure the reaction is carried out under a strict inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Consider adding a small amount of a reducing agent like sodium bisulfite, if compatible with the reaction conditions.
Presence of unexpected byproducts in NMR/MS C-alkylation has occurred.1. Switch to a polar aprotic solvent (e.g., DMF, acetone).2. Consider using a phase-transfer catalyst to favor O-alkylation.[5]
Difficulty in purifying the product from dark, tarry material Polymerization of oxidized pyrogallol.1. Implement measures to prevent oxidation (see above).2. Attempt purification by column chromatography with a gradient elution, but prevention is the best strategy.

Quantitative Data Summary

Methylating Agent Typical Base Solvent Expected Primary Product(s) Selectivity for Mono-methylation Key Side Reactions Yield Range
Dimethyl Sulfate (DMS) NaOH, K₂CO₃Water, AcetoneMixture of mono-, di-, and tri-methylated pyrogallolLow to ModerateOver-methylation, OxidationVariable
Methyl Iodide (MeI) K₂CO₃, Ag₂OAcetone, DMFMixture of mono-, di-, and tri-methylated pyrogallolModerateOver-methylationVariable
Dimethyl Carbonate (DMC) K₂CO₃, Ionic LiquidsDMC (as solvent)Primarily mono-methylated pyrogallolHighMinimal over-methylationGood to Excellent[4]
Diazomethane NoneEtherMixture, sensitive to stoichiometryModerate to HighEXTREMELY HAZARDOUS (toxic and explosive) Good

Note: Yields are highly dependent on the specific reaction conditions and the scale of the reaction. A preparation of 1,2,3-trimethoxybenzene from pyrogallol and dimethyl sulfate in the presence of aqueous sodium hydroxide (B78521) has been reported with a 70% yield.[1] A procedure for the synthesis of pyrogallol 1-monomethyl ether (3-methoxy-1,2-benzenediol) from o-vanillin reports a yield of 68-80%.[6]

Experimental Protocols

Protocol 1: Selective Mono-O-methylation of Pyrogallol using Dimethyl Carbonate

This protocol aims to selectively produce 3-methoxy-1,2-benzenediol.

Materials:

  • Pyrogallol

  • Dimethyl carbonate (DMC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add pyrogallol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF as the solvent.

  • Begin stirring the suspension and add dimethyl carbonate (1.1 equivalents).

  • Heat the reaction mixture to 90-100 °C and maintain this temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase).

  • Once the starting material is consumed and the mono-methylated product is maximized (typically 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-methoxy-1,2-benzenediol.

Troubleshooting:

  • Formation of di-methylated product: Reduce the amount of DMC to 1.0 equivalent and monitor the reaction more frequently to stop it earlier.

  • Slow reaction: Ensure that the potassium carbonate is finely powdered and anhydrous. The reaction temperature can be cautiously increased, but this may reduce selectivity.

Protocol 2: Exhaustive Methylation of Pyrogallol to this compound

This protocol aims for the complete methylation of all three hydroxyl groups.[1]

Materials:

  • Pyrogallol

  • Dimethyl sulfate (DMS) - CAUTION: Highly toxic and corrosive.

  • 35% aqueous sodium hydroxide (NaOH)

  • Diethyl ether

  • Dilute alcohol for recrystallization

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve pyrogallol (1 equivalent) in 35% aqueous sodium hydroxide.

  • Gradually add dimethyl sulfate (excess, e.g., 3.5 equivalents) while shaking and maintaining the temperature below 45 °C by cooling.

  • After the addition is complete and the initial exotherm subsides, fit the flask with a reflux condenser and boil the mixture for 2 hours.

  • Cool the reaction mixture and, if necessary, make it alkaline with additional NaOH.

  • Filter the dark-colored precipitate and wash it thoroughly with water.

  • Dissolve the crude product in diethyl ether, filter any insoluble material, and remove the ether by evaporation.

  • Recrystallize the residue from dilute alcohol to yield colorless crystals of this compound.

Troubleshooting:

  • Incomplete methylation: Ensure a sufficient excess of both dimethyl sulfate and sodium hydroxide is used. The reflux time can be extended.

  • Low yield due to oxidation: While more challenging in this exhaustive methylation, maintaining a nitrogen atmosphere during the initial addition of DMS can help minimize side reactions.

Visual Guides

reaction_pathways Pyrogallol Pyrogallol Mono_Me Mono-methylated Pyrogallol Pyrogallol->Mono_Me + CH₃⁺ C_Alkylated C-Alkylated Product Pyrogallol->C_Alkylated + CH₃⁺ (Side Reaction) Oxidized Oxidized/Polymerized Products Pyrogallol->Oxidized + [O] Di_Me Di-methylated Pyrogallol Mono_Me->Di_Me + CH₃⁺ Tri_Me Tri-methylated Pyrogallol Di_Me->Tri_Me + CH₃⁺

Caption: Reaction pathways in pyrogallol methylation.

troubleshooting_workflow start Start Methylation check_reaction Monitor Reaction (TLC/GC) start->check_reaction low_yield Low/No Product? check_reaction->low_yield dark_color Dark Coloration? low_yield->dark_color No check_base Check Base/Reagents low_yield->check_base Yes multiple_spots Multiple Products? dark_color->multiple_spots No use_inert Use Inert Atmosphere dark_color->use_inert Yes control_stoich Control Stoichiometry/Temp multiple_spots->control_stoich Yes end Workup & Purify multiple_spots->end No check_base->check_reaction use_inert->check_reaction control_stoich->check_reaction

References

Improving the stability of 1,2,3-Trimethoxybenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Trimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For solutions, storage at -20°C is recommended for up to one month, and for longer-term storage of up to six months, -80°C is advised.[2]

Q2: My this compound has developed a yellow or brownish tint. What is the cause and is it still usable?

A2: The discoloration of this compound is a common indicator of degradation, specifically oxidation. The electron-rich aromatic ring of this compound is susceptible to oxidation, which can lead to the formation of colored byproducts, such as quinones. One known oxidation product is 2,6-dimethoxy-1,4-benzoquinone (B191094), which is yellow.[2][3]

The usability of the discolored material depends on the requirements of your experiment. For applications requiring high purity, it is recommended to purify the material (e.g., by recrystallization or sublimation) or use a fresh, un-degraded lot. For less sensitive applications, the material may still be usable, but it is advisable to first assess its purity by an appropriate analytical method (e.g., HPLC, GC-MS, or NMR).

Q3: I am observing unexpected peaks in the analytical data (NMR, HPLC, GC-MS) of my stored this compound. What could these be?

A3: Unexpected peaks in your analytical data are likely due to degradation products or impurities from the synthesis. Common degradation products arise from oxidation and potentially photodegradation. These can include hydroxylated and demethylated species, as well as quinone-type compounds. For instance, the formation of 2,6-dimethoxy-1,4-benzoquinone is a plausible degradation product.[3] Impurities from synthesis could include residual starting materials like pyrogallol (B1678534) or guaiacol, or incompletely methylated intermediates.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, the addition of antioxidants can help to inhibit the oxidative degradation of this compound. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[4] These antioxidants work by scavenging free radicals that can initiate the oxidation process. A typical concentration to test would be in the range of 0.01-0.1% (w/w). However, the compatibility and effectiveness of any antioxidant should be experimentally verified for your specific application.

Troubleshooting Guides

Issue 1: Discoloration of Solid this compound
Symptom Possible Cause Recommended Action
White to off-white solid has turned yellow or brown.Oxidation due to exposure to air and/or light.1. Assess Purity: Analyze a sample using HPLC or GC-MS to quantify the level of impurities. 2. Purification: If the purity is compromised, consider recrystallization from a suitable solvent (e.g., methanol/water) or sublimation to remove colored impurities. 3. Prevention: Store the compound in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer.
Issue 2: Degradation of this compound in Solution
Symptom Possible Cause Recommended Action
Solutions of this compound change color over time or show new peaks in HPLC/GC-MS analysis.1. Solvent-mediated degradation: Some solvents can promote degradation. 2. Photodegradation: Exposure to light, especially UV light, can accelerate degradation in solution.[5] 3. Oxidation: Dissolved oxygen can lead to oxidation.1. Solvent Selection: Use high-purity, degassed solvents. 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil. 3. Inert Atmosphere: Prepare and store solutions under an inert atmosphere. 4. Cold Storage: Store solutions at -20°C or -80°C to slow down degradation rates.[2]

Data Presentation

The stability of this compound is influenced by temperature, light, and the presence of oxygen. The following table provides representative data on the expected stability under various storage conditions.

Table 1: Representative Stability of Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
Room Temperature (20-25°C), Exposed to Light & Air6~95%May show slight yellowing
Room Temperature (20-25°C), Protected from Light, Sealed12>98%White to off-white
Refrigerated (2-8°C), Protected from Light, Sealed24>99%White to off-white
Frozen (-20°C), Protected from Light, Sealed36>99.5%White to off-white

Note: This data is illustrative and based on general principles of chemical stability. Actual stability may vary depending on the initial purity of the material and specific storage conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 268 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

Protocol 2: GC-MS Method for Identification of Volatile Impurities and Degradation Products

This method is suitable for identifying volatile impurities and degradation products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

G start Stability Issue Observed (e.g., Discoloration, Impurity Peaks) check_storage Review Storage Conditions (Light, Air, Temp, Time) start->check_storage analyze_purity Perform Purity Analysis (HPLC, GC-MS, NMR) check_storage->analyze_purity compare_data Compare Data to Reference (e.g., Certificate of Analysis) analyze_purity->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed purify Purify Material (Recrystallization, Sublimation) degradation_confirmed->purify If feasible discard Discard and Use New Lot degradation_confirmed->discard If severe or purification fails use_as_is Use As-Is (for non-critical applications) degradation_confirmed->use_as_is If purity is acceptable for use implement_preventative Implement Preventative Measures purify->implement_preventative discard->implement_preventative use_as_is->implement_preventative storage_protocol Update Storage Protocol: - Inert atmosphere - Light protection - Low temperature implement_preventative->storage_protocol add_antioxidant Consider Adding Antioxidant (e.g., BHT) for solutions implement_preventative->add_antioxidant

Caption: Troubleshooting workflow for addressing stability issues with this compound.

Proposed Oxidative Degradation Pathway of this compound

G cluster_0 Oxidative Degradation cluster_1 Initiators TMB This compound Radical_Cation Radical Cation Intermediate TMB->Radical_Cation Oxidation (O2, Light) Hydroxylated_Intermediate Hydroxylated Intermediate Radical_Cation->Hydroxylated_Intermediate +H2O, -H+ Quinone 2,6-Dimethoxy-1,4-benzoquinone (Colored Product) Hydroxylated_Intermediate->Quinone Further Oxidation & Demethylation Other_Products Other Degradation Products (e.g., demethylated, ring-opened) Quinone->Other_Products Further Degradation Initiators Light (hv) Heat (Δ) Trace Metals Initiators->TMB Initiate Oxidation

Caption: Proposed pathway for the oxidative degradation of this compound.

References

Technical Support Center: Purification of Commercial 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,2,3-Trimethoxybenzene. Our goal is to address common issues encountered during the purification of this reagent to ensure high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities depending on the synthetic route used for its manufacture. Common synthesis methods start from pyrogallol (B1678534) or guaiacol.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual pyrogallol or guaiacol.

  • Partially Methylated Intermediates: Isomers of dimethoxybenzene and monomethoxybenzene.

  • Related Isomers: Positional isomers such as 1,2,4-Trimethoxybenzene or 1,3,5-Trimethoxybenzene.

  • Reagents and Byproducts: Residual methylation agents (e.g., dimethyl sulfate) or their hydrolysis products, and other reaction byproducts.[1]

  • Color Impurities: Dark-colored precipitates can form during synthesis, which may be carried over into the final product.

Q2: My this compound is a yellow to brown solid/liquid. Is it usable?

A2: Pure this compound is a white to off-white crystalline solid or a colorless to pale yellow liquid. A distinct yellow or brown color suggests the presence of impurities, which could be oxidized phenolic compounds or other colored byproducts from the synthesis. For sensitive applications, purification is highly recommended to remove these impurities.

Q3: What is the most effective method for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid sample.

  • Vacuum Distillation: Ideal for purifying larger quantities and for removing non-volatile or highly volatile impurities.

  • Flash Column Chromatography: Useful for separating isomers and other impurities with different polarities.

  • Sublimation: A gentle method for obtaining very high-purity solid material, particularly for removing non-volatile impurities.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Methoxybenzene derivatives can often be visualized under UV light (254 nm).[2] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the exact purity and identify any remaining impurities.[3][4]

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the impure this compound, or the concentration of the solute is too high, leading to separation as a liquid phase upon cooling.[5]

  • Solution:

    • Add more solvent: Re-heat the solution and add more of the primary solvent to ensure the compound is fully dissolved and not just melted.[6]

    • Use a mixed solvent system: Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol (B145695), methanol) at an elevated temperature. Then, slowly add a poor solvent (e.g., water) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

    • Lower the cooling rate: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.[5]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to induce crystal nucleation.

Problem 2: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize solvent volume: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product in the mother liquor.

    • Evaporate excess solvent: If too much solvent was added, carefully evaporate some of it to re-saturate the solution and then cool again.

Vacuum Distillation

Problem 1: The distillation is very slow or bumping occurs.

  • Possible Cause: The vacuum is not low enough, the heating temperature is too low, or there is inefficient boiling.

  • Solution:

    • Check for leaks: Ensure all joints in your distillation apparatus are well-sealed.

    • Use a suitable vacuum pump: A diaphragm pump or a rotary vane pump should be sufficient to achieve the necessary vacuum.

    • Gentle and even heating: Use a heating mantle with a stirrer or an oil bath for uniform heating.

    • Use boiling chips or a magnetic stirrer: This will ensure smooth boiling and prevent bumping.

Problem 2: The product is still impure after distillation.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound.

  • Solution:

    • Use a fractionating column: A Vigreux or packed column will increase the efficiency of the separation.

    • Optimize the distillation rate: A slower distillation rate will allow for better separation of components with close boiling points.

    • Consider a pre-purification step: A simple wash or recrystallization before distillation can remove some of the impurities.

Flash Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause: The chosen mobile phase does not provide adequate resolution.

  • Solution:

    • Optimize the mobile phase: Use TLC to test different solvent systems. Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). A common starting point for methoxybenzenes is a hexane/ethyl acetate mixture.

    • Use a finer silica (B1680970) gel: A smaller particle size silica gel can improve separation.

    • Dry loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better separation.

Data Presentation

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Appearance White to off-white crystalline solid or colorless to pale yellow liquid
Melting Point 43-47 °C
Boiling Point (Atmospheric Pressure) 241 °C
Boiling Point (Reduced Pressure) 130-132 °C at 20 mmHg[5]
Solubility Soluble in ethanol, ether, chloroform, and ethyl acetate. Insoluble in water.

Note: The boiling point at other pressures can be estimated using a vapor pressure nomograph or an online boiling point calculator.[7][8]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head or a Vigreux column for better separation. Ensure all glassware is dry and joints are properly greased and sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached (e.g., 20 mmHg), slowly heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 130-132 °C at 20 mmHg).[5] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 90:10 hexane:ethyl acetate) to elute the product if necessary.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound analysis1 Purity Analysis (TLC, GC-MS) crude->analysis1 recrystallization Recrystallization analysis1->recrystallization Solid with minor impurities distillation Vacuum Distillation analysis1->distillation Liquid or large scale chromatography Flash Chromatography analysis1->chromatography Isomeric impurities pure Pure this compound recrystallization->pure distillation->pure chromatography->pure analysis2 Final Purity Check (TLC, GC-MS) pure->analysis2

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out solution1 Add more solvent Use mixed solvent system Slow cooling rate oiling_out->solution1 Yes poor_recovery Poor Crystal Recovery? oiling_out->poor_recovery No solution1->start solution2 Minimize solvent volume Cool thoroughly Evaporate excess solvent poor_recovery->solution2 Yes success Pure Crystals Obtained poor_recovery->success No solution2->start

Caption: Troubleshooting guide for recrystallization issues.

References

Optimizing temperature and reaction time for 1,2,3-Trimethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1,2,3-trimethoxybenzene, with a focus on optimizing temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is pyrogallol (B1678534).[1][2][3][4] The synthesis involves the methylation of the three hydroxyl groups of pyrogallol.

Q2: What are the typical methylating agents used in this synthesis?

A2: Dimethyl sulfate (B86663) is a frequently used methylating agent in the presence of a base like sodium hydroxide (B78521).[1][2] Another greener alternative is dimethyl carbonate (DMC), which is used with a catalyst such as an ionic liquid.[4]

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of this compound can vary depending on the chosen method and reaction conditions. Yields around 70% have been reported using dimethyl sulfate and sodium hydroxide.[1] A greener method using dimethyl carbonate has been optimized to achieve yields as high as 92.6%.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By comparing the TLC profile of the reaction mixture with the starting material (pyrogallol) and a standard of the product (this compound), you can determine the extent of the reaction.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Sodium hydroxide is corrosive. Always add reagents slowly to control the reaction temperature, as the methylation reaction can be exothermic.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low for the reaction to go to completion. 2. Suboptimal stoichiometry: The molar ratio of the methylating agent to pyrogallol may be insufficient. 3. Base concentration: The concentration of the base (e.g., NaOH) may not be optimal to deprotonate all three hydroxyl groups effectively. 4. Loss during workup: The product may be lost during extraction or purification steps. This compound is soluble in organic solvents like ether but insoluble in water.[1][5]1. Optimize reaction conditions: Increase the reaction time or temperature and monitor the reaction by TLC until the starting material is consumed. For example, one protocol suggests a 3-hour incubation followed by heating to 95°C for 2 hours.[2][3] 2. Adjust stoichiometry: Ensure a sufficient excess of the methylating agent is used. 3. Verify base concentration: Use the recommended concentration of the base as specified in the protocol.[1] 4. Improve workup procedure: Ensure efficient extraction with an appropriate organic solvent. Check the pH of the aqueous layer to minimize product solubility.
Presence of Partially Methylated Byproducts 1. Insufficient methylating agent: Not enough methylating agent was used to methylate all three hydroxyl groups. 2. Short reaction time: The reaction was stopped before all hydroxyl groups could be methylated. 3. Low reaction temperature: The temperature was not high enough to drive the reaction to completion.1. Increase the amount of methylating agent: Add a larger excess of the methylating agent. 2. Extend the reaction time: Continue the reaction, monitoring by TLC until the partially methylated intermediates are no longer observed. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction. Be cautious of potential side reactions at higher temperatures.
Formation of Dark-Colored Precipitate/Reaction Mixture 1. Oxidation of pyrogallol: Pyrogallol and its partially methylated derivatives can be sensitive to oxidation, especially under basic conditions, leading to colored impurities. 2. Side reactions at high temperatures: High reaction temperatures can promote the formation of polymeric or degradation products.1. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control the temperature: Carefully control the addition of reagents to avoid excessive heat generation. Do not exceed the recommended reaction temperature. One protocol specifies keeping the temperature below 45°C during the addition of dimethyl sulfate.[1] 3. Purification: The dark-colored precipitate can often be removed by filtration and subsequent recrystallization of the product.[1]
Difficulty in Product Isolation/Purification 1. Emulsion formation during extraction: The presence of base and impurities can lead to the formation of emulsions during the aqueous workup. 2. Oily product instead of solid: The product may not crystallize easily if impurities are present. The melting point of this compound is 47°C.[1]1. Break the emulsion: Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. 2. Purify the product: If the product is an oil, consider purification by column chromatography or distillation. Recrystallization from a suitable solvent system, such as dilute alcohol, can be used to obtain pure, colorless crystals.[1]

Quantitative Data Summary

The following table summarizes reaction conditions from different protocols for the synthesis of this compound.

Parameter Method 1 (Dimethyl Sulfate) [1]Method 2 (Dimethyl Sulfate with Phase Transfer Catalyst) [2][3]Method 3 (Dimethyl Carbonate - Green Synthesis) [4]
Starting Material PyrogallolPyrogallolPyrogallic acid (Pyrogallol)
Methylating Agent Dimethyl sulfateDimethyl sulfateDimethyl carbonate (DMC)
Base/Catalyst 35% aqueous Sodium Hydroxide30% industrial liquid alkali, Tetrabutylammonium (B224687) bromideIonic liquid ([Bmim]Br)
Solvent WaterWaterNone (neat)
Temperature Not exceeding 45°C during addition, then boiled under reflux.~35°C during addition, then 30°C, then 95°C.160°C
Reaction Time Not specified, "When heat is no longer evolved".3 hours, then 2 hours.7 hours
Reported Yield 70%Not explicitly stated92.60%

Experimental Protocols

Method 1: Methylation using Dimethyl Sulfate and NaOH[1]
  • In a round-bottomed flask equipped with a thermometer and a reflux condenser, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide.

  • Gradually add 50 ml of dimethyl sulfate with continuous shaking. Ensure the temperature does not rise above 45°C during the addition.

  • Once the initial exothermic reaction subsides (i.e., heat is no longer evolved), heat the mixture to a boil under reflux.

  • After the reaction is complete (monitor by TLC), cool the mixture.

  • If necessary, make the solution alkaline with sodium hydroxide.

  • Filter the dark-colored precipitate at the pump and wash it thoroughly with water.

  • Dissolve the crude product in ether and filter to remove any insoluble impurities.

  • Remove the ether on a water bath.

  • Recrystallize the residue from dilute alcohol to obtain colorless crystals of this compound.

Method 2: Methylation using Dimethyl Sulfate with a Phase Transfer Catalyst[2][3]
  • In a reactor, combine 100 kg of pyrogallol, 200 kg of water, and 2 kg of tetrabutylammonium bromide and stir until mixed.

  • Slowly add 250 L of dimethyl sulfate and 180 L of 30% industrial liquid alkali, maintaining the temperature at approximately 35°C.

  • After the addition is complete, maintain the temperature at 30°C for 3 hours.

  • Increase the temperature to 95°C and hold for 2 hours.

  • Cool the reaction mixture to 20°C to induce crystallization.

  • After 14 hours of crystallization, separate the crude product by centrifugal dewatering.

  • For purification, mix 100 kg of the crude product with 200 kg of ethanol (B145695) and 400 kg of water.

  • Heat the mixture to 90°C until all the solid dissolves.

  • Cool to 10°C to recrystallize the product.

  • After 14 hours, collect the refined product by centrifugal dewatering.

  • Further purify the product by distillation at 131°C.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Pyrogallol, Base, and Solvent start->reagents add_methyl Add Methylating Agent (Control Temperature) reagents->add_methyl react Heat and Stir (Monitor by TLC) add_methyl->react complete Reaction Complete react->complete Starting material consumed quench Cool and Quench Reaction complete->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Recrystallization/Distillation) dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Optimal? start->check_temp check_time Is Reaction Time Sufficient? start->check_time check_methyl Sufficient Molar Ratio of Methylating Agent? start->check_methyl check_base Optimal Base Concentration? start->check_base increase_temp Increase Temperature check_temp->increase_temp No increase_time Increase Reaction Time check_time->increase_time No increase_methyl Increase Methylating Agent check_methyl->increase_methyl No adjust_base Adjust Base Concentration check_base->adjust_base No increase_temp->start Re-evaluate increase_time->start Re-evaluate increase_methyl->start Re-evaluate adjust_base->start Re-evaluate

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Challenges in the scale-up production of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1,2,3-Trimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common industrial synthesis route is the methylation of pyrogallol (B1678534) using a methylating agent such as dimethyl sulfate (B86663) (DMS) or dimethyl carbonate (DMC) in the presence of a base.[1] Another documented starting material is gallic acid. The choice of reagents can impact the reaction's hazard profile, with DMC being considered a "greener" alternative to the more toxic DMS.[1][2]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is the handling of the methylating agent, particularly dimethyl sulfate (DMS), which is highly toxic and a suspected carcinogen.[3][4][5] The methylation reaction is also exothermic and requires careful temperature control to prevent runaways, especially in large reactors.[6] Proper personal protective equipment (PPE), enclosed systems, and emergency procedures are critical.[3][4]

Q3: What are the common impurities encountered in the production of this compound?

A3: Common impurities include incompletely methylated products such as 1,2-dihydroxy-3-methoxybenzene and 1,3-dihydroxy-2-methoxybenzene. Residual starting material (pyrogallol) and byproducts from side reactions can also be present. The formation of colored impurities is a known issue in the methylation of phenolic compounds.[7]

Q4: What purification methods are typically used at an industrial scale?

A4: A multi-step purification process is common, starting with quenching the reaction and separating the crude product. This is often followed by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) and a final distillation to achieve high purity.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield Incomplete reaction due to insufficient methylating agent or base.Increase the molar ratio of the methylating agent and base to pyrogallol. Monitor the reaction progress using techniques like GC or HPLC to ensure completion.
Poor temperature control, leading to side reactions.Optimize and strictly control the reaction temperature. For exothermic reactions, ensure adequate cooling capacity and consider a fed-batch approach for reagent addition.
Inefficient phase transfer catalysis.If using a phase transfer catalyst (PTC), ensure the correct type and concentration are used. Vigorous stirring is crucial to maximize the interfacial area.
Low Purity Presence of partially methylated byproducts.Adjust the stoichiometry of the methylating agent and reaction time to favor complete methylation.
Formation of colored impurities.Treat the crude product with activated carbon during recrystallization to remove colored bodies. The formation of these impurities can sometimes be minimized by running the reaction under an inert atmosphere to prevent oxidation.
Inefficient purification.Optimize the recrystallization solvent system and cooling profile to improve crystal formation and impurity rejection. Ensure the distillation column is adequately packed and operated at the correct temperature and pressure.
Difficult Product Isolation Formation of a "dark-coloured precipitate" or oily product instead of crystals.This may be due to a high level of impurities inhibiting crystallization. An initial purification step, such as a solvent wash or column chromatography on a small scale, might be necessary before recrystallization. Ensure the pH of the solution is optimized for precipitation of the desired product.[6]
Slow or incomplete crystallization.Use a seed crystal to initiate crystallization. Ensure the solution is not supersaturated to the point of oiling out; a slower cooling rate can promote better crystal growth.[8] Scratching the inside of the vessel with a glass rod can also sometimes induce crystallization.[8]
Safety Incidents (e.g., uncontrolled exotherm) Addition of reagents too quickly.Add exothermic reagents, such as dimethyl sulfate, slowly and in a controlled manner. Monitor the internal temperature of the reactor closely.
Inadequate cooling capacity for the reactor scale.Ensure the cooling system is appropriately sized for the batch volume and the heat of reaction. Perform a thorough process safety assessment before scaling up.

Data Presentation

Table 1: Reagent Ratios for this compound Synthesis

Starting Material Methylating Agent Base Phase Transfer Catalyst Solvent Reference
PyrogallolDimethyl Sulfate30% Industrial LyeTetrabutyl Ammonium (B1175870) BromideWater
PyrogallolDimethyl CarbonateIonic Liquid ([Bmim]Br)--[1]

Table 2: Optimized Reaction Conditions for Dimethyl Carbonate Route

Parameter Optimized Value
Reaction Temperature160°C
Mole Ratio (Pyrogallic Acid:DMC)1:6
Reaction Time7 hours
Catalyst Ratio (n([Bmim]Br):n(PA))1:1
Resulting Yield of TMB 92.60%
Source:[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pyrogallol Methylation with Dimethyl Sulfate

This protocol is based on a patented industrial process and should be adapted and optimized for specific equipment and scale.

Materials:

  • Pyrogallol

  • Dimethyl Sulfate (DMS)

  • 30% Industrial Liquid Alkali (e.g., NaOH solution)

  • Tetrabutyl Ammonium Bromide (TBAB)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reactor, charge pyrogallol, water, and tetrabutyl ammonium bromide.

  • Reagent Addition: While stirring vigorously, slowly add dimethyl sulfate and the industrial liquid alkali concurrently. Maintain the reaction temperature at approximately 35°C.

  • Reaction: After the addition is complete, maintain the temperature at 30°C for 3 hours, then increase the temperature to 95°C and hold for 2 hours.

  • Crystallization (Crude): Cool the reaction mixture to 20°C to induce crystallization of the crude this compound.

  • Isolation (Crude): Isolate the crude product by centrifugation.

  • Recrystallization: In a separate vessel, dissolve the crude product in a mixture of ethanol and water. Heat to 90°C to ensure complete dissolution.

  • Crystallization (Pure): Cool the solution to 5-10°C to crystallize the purified product.

  • Isolation (Pure): Isolate the pure product by centrifugation.

  • Final Purification: For very high purity, the product can be further purified by distillation.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Injection: Inject a small volume of the prepared sample into the GC.

  • GC Program: Use a temperature program that allows for the separation of the product from potential impurities and residual starting materials. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., 50-300 m/z).

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all components to determine the purity of the sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Charge Reactor: Pyrogallol, Water, TBAB add_reagents Slowly Add: Dimethyl Sulfate & Alkali (Control Temp ~35°C) start->add_reagents reaction_hold Reaction Hold: 3h at 30°C, then 2h at 95°C add_reagents->reaction_hold crude_xtal Crude Crystallization: Cool to 20°C reaction_hold->crude_xtal centrifuge1 Isolate Crude Product (Centrifugation) crude_xtal->centrifuge1 recrystallize Recrystallization: Dissolve in Ethanol/Water (90°C) centrifuge1->recrystallize pure_xtal Pure Crystallization: Cool to 5-10°C recrystallize->pure_xtal centrifuge2 Isolate Pure Product (Centrifugation) pure_xtal->centrifuge2 distillation Final Purification (Distillation) centrifuge2->distillation end end distillation->end Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No incomplete_rxn Check Reaction Completion (GC/HPLC) low_yield->incomplete_rxn Yes isolation_issue Isolation Issues? low_purity->isolation_issue No check_impurities Identify Impurities (GC-MS) low_purity->check_impurities Yes oiling_out Product Oiling Out? isolation_issue->oiling_out Yes end Problem Resolved isolation_issue->end No temp_control Review Temperature Profile incomplete_rxn->temp_control ptc_efficiency Verify PTC & Stirring temp_control->ptc_efficiency ptc_efficiency->end colored_product Colored Product? check_impurities->colored_product purification_protocol Optimize Purification (Recrystallization/Distillation) colored_product->purification_protocol No use_carbon Use Activated Carbon colored_product->use_carbon Yes purification_protocol->end use_carbon->purification_protocol slow_xtal Slow Crystallization? oiling_out->slow_xtal No adjust_cooling Adjust Cooling Rate oiling_out->adjust_cooling Yes seed_crystal Use Seed Crystal slow_xtal->seed_crystal Yes adjust_cooling->seed_crystal seed_crystal->end

Caption: Logical troubleshooting workflow for common scale-up challenges.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 1,2,3-Trimethoxybenzene. It offers detailed experimental protocols and comparative data against its common isomers, 1,2,4-Trimethoxybenzene and 1,3,5-Trimethoxybenzene, which can be potential process impurities or alternative raw materials in pharmaceutical and chemical synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this raw material is critical as impurities can lead to undesired side products, lower yields, and potential toxicity in the final active pharmaceutical ingredient (API). This guide outlines the standard analytical methods for purity assessment—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—providing the necessary data and protocols for their effective implementation.

Comparison of this compound and Its Isomers

The three isomers of trimethoxybenzene, while sharing the same molecular formula and weight, exhibit distinct physical and spectroscopic properties that allow for their differentiation and quantification.

PropertyThis compound1,2,4-Trimethoxybenzene[1]1,3,5-Trimethoxybenzene[2][3][4][5][6]
Structure
CAS Number 634-36-6[7]135-77-3[1]621-23-8[3]
Molecular Formula C₉H₁₂O₃[7]C₉H₁₂O₃[1]C₉H₁₂O₃[4]
Molecular Weight 168.19 g/mol [7]168.19 g/mol [1]168.19 g/mol [4]
Appearance White to dark beige powderWhite to off-white crystalline solid[1]White crystalline powder[3]
Melting Point 43-47 °C-11 °C[1]50-53 °C[2][3][6]
Boiling Point 241 °C214-216 °C[1]255 °C[2][3]
Solubility Insoluble in waterLimited solubility in water[1]Insoluble in water

Purity Validation Workflow

A systematic approach is crucial for the accurate determination of this compound purity. The following workflow outlines the key steps, from sample preparation to data analysis and reporting.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting start Synthesized this compound Sample dissolve Dissolve in appropriate deuterated solvent (for NMR) or organic solvent (for GC/HPLC) start->dissolve nmr NMR Spectroscopy (¹H & ¹³C, qNMR) dissolve->nmr Structural Confirmation & Quantification gcms GC-MS Analysis dissolve->gcms Separation & Identification of Volatile Impurities hplc HPLC Analysis dissolve->hplc Separation & Quantification of Non-volatile Impurities integrate Integrate peaks and calculate purity nmr->integrate gcms->integrate hplc->integrate compare Compare with reference standards and spectral libraries integrate->compare report Generate Purity Report compare->report

Caption: A generalized workflow for the purity validation of synthesized compounds.

Experimental Protocols and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of this compound and its potential impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and dissolve in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing a known internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra.

start Weigh Sample & Internal Standard dissolve Dissolve in CDCl₃ start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H and ¹³C NMR Spectra transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Chemical Shifts, Integration, and Coupling Constants process->analyze

Caption: Workflow for NMR analysis.

Comparative NMR Data (in CDCl₃)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound 6.99 (t, 1H), 6.60 (d, 2H), 3.87 (s, 6H), 3.85 (s, 3H)153.5, 138.0, 123.8, 105.4, 60.9, 56.1
1,2,4-Trimethoxybenzene [3][8][9]6.90 (d, 1H), 6.54 (d, 1H), 6.48 (dd, 1H), 3.88 (s, 3H), 3.84 (s, 3H), 3.81 (s, 3H)151.6, 148.1, 142.8, 114.7, 98.5, 57.0, 56.7, 56.1
1,3,5-Trimethoxybenzene [2][10][11]6.09 (s, 3H), 3.76 (s, 9H)160.9, 93.5, 55.3

Potential Impurities:

  • Pyrogallol (starting material): Broad signals for the hydroxyl protons and aromatic protons will be present.

  • Partially methylated intermediates (e.g., 1,2-dimethoxy-3-hydroxybenzene): Will show a hydroxyl proton signal and distinct aromatic and methoxy (B1213986) signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile impurities. The mass spectrum provides a molecular fingerprint that can be used for definitive identification.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

start Prepare Sample Solution (e.g., 1 mg/mL in Dichloromethane) inject Inject into GC-MS start->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis ionize->detect analyze Analyze Retention Times and Mass Spectra detect->analyze

Caption: Workflow for GC-MS analysis.

Comparative GC-MS Data

CompoundKey Mass Fragments (m/z)
This compound 168 (M+) , 153, 125, 110, 95
1,2,4-Trimethoxybenzene [12]168 (M+) , 153, 125, 110, 95
1,3,5-Trimethoxybenzene [6][10][13]168 (M+) , 153, 139, 125, 110

The fragmentation patterns for the 1,2,3- and 1,2,4- isomers are very similar. The 1,3,5- isomer shows a more distinct pattern, often with a significant fragment at m/z 139. Retention time is the primary means of distinguishing the isomers by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of both volatile and non-volatile impurities.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in the mobile phase.

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 270 nm.

start Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) inject Inject into HPLC start->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect analyze Analyze Retention Times and Peak Areas detect->analyze

Caption: Workflow for HPLC analysis.

Expected Elution Order: The elution order on a reverse-phase column is typically related to the polarity of the compounds. The most polar compound will elute first. For the trimethoxybenzene isomers, the expected elution order would be 1,2,3- > 1,2,4- > 1,3,5-trimethoxybenzene, although this should be confirmed with standards.

Conclusion

The purity of synthesized this compound can be reliably validated using a combination of NMR, GC-MS, and HPLC. NMR provides essential structural confirmation and can be used for quantitative analysis. GC-MS is highly effective for identifying and quantifying volatile impurities, particularly the isomeric alternatives. HPLC offers a robust method for quantifying the main component and detecting less volatile impurities. By employing these techniques and comparing the results to known standards and the data provided in this guide, researchers can ensure the quality and purity of their synthesized this compound for its intended applications in drug development and chemical synthesis.

References

A Comparative Spectroscopic Analysis of 1,2,3-Trimethoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of 1,2,3-, 1,2,4-, and 1,3,5-trimethoxybenzene (B48636). This guide provides a comprehensive comparison of their NMR, IR, Mass, and UV-Vis spectra, supported by experimental data and protocols.

The structural isomers of trimethoxybenzene—1,2,3-trimethoxybenzene, 1,2,4-trimethoxybenzene, and 1,3,5-trimethoxybenzene (also known as phloroglucinol (B13840) trimethyl ether)—are key building blocks in the synthesis of various pharmaceuticals and other bioactive molecules. Distinguishing between these isomers is crucial for quality control and reaction monitoring. This guide offers a side-by-side spectroscopic comparison to facilitate their unambiguous identification.

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopy for the three trimethoxybenzene isomers.

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~6.95t1HH-5
~6.60d2HH-4, H-6
~3.88s3HC2-OCH₃
~3.85s6HC1, C3-OCH₃
1,2,4-Trimethoxybenzene ~6.90d1HH-6
~6.50d1HH-3
~6.45dd1HH-5
~3.87s3HOCH₃
~3.83s3HOCH₃
~3.80s3HOCH₃
1,3,5-Trimethoxybenzene ~6.10s3HH-2, H-4, H-6
~3.78s9HC1, C3, C5-OCH₃
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound ~153.0C-1, C-3
~142.0C-2
~123.5C-5
~105.0C-4, C-6
~60.5C2-OCH₃
~56.0C1, C3-OCH₃
1,2,4-Trimethoxybenzene ~151.0C-2
~149.0C-4
~143.0C-1
~112.0C-6
~100.0C-5
~98.0C-3
~56.5OCH₃
~56.3OCH₃
~56.0OCH₃
1,3,5-Trimethoxybenzene ~162.0C-1, C-3, C-5
~93.0C-2, C-4, C-6
~55.5C1, C3, C5-OCH₃
Infrared (IR) Spectral Data (KBr Pellet/Neat)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3100-3000C-H aromatic stretch
~2950-2800C-H aliphatic stretch
~1600, ~1480C=C aromatic stretch
~1250-1000C-O stretch
1,2,4-Trimethoxybenzene ~3100-3000C-H aromatic stretch
~2950-2800C-H aliphatic stretch
~1610, ~1510C=C aromatic stretch
~1250-1020C-O stretch
1,3,5-Trimethoxybenzene ~3100-3000C-H aromatic stretch
~2950-2800C-H aliphatic stretch
~1600, ~1460C=C aromatic stretch
~1200-1050C-O stretch
Mass Spectrometry (MS) Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 168153, 125, 110, 95
1,2,4-Trimethoxybenzene 168153, 125, 110, 97
1,3,5-Trimethoxybenzene 168153, 139, 125, 110
UV-Visible (UV-Vis) Spectral Data (in Methanol (B129727) or Ethanol)
Compoundλmax (nm)
This compound ~267
1,2,4-Trimethoxybenzene ~288
1,3,5-Trimethoxybenzene ~267

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the trimethoxybenzene isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix 1-2 mg of the solid trimethoxybenzene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet holder).

    • Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

  • Data Acquisition and Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the trimethoxybenzene isomer in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Record the spectrum over a wavelength range of 200-400 nm.

  • Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is reported.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of trimethoxybenzene isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample1 This compound NMR NMR (1H, 13C) Sample1->NMR IR IR Sample1->IR MS Mass Spec Sample1->MS UV UV-Vis Sample1->UV Sample2 1,2,4-Trimethoxybenzene Sample2->NMR Sample2->IR Sample2->MS Sample2->UV Sample3 1,3,5-Trimethoxybenzene Sample3->NMR Sample3->IR Sample3->MS Sample3->UV NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Patterns MS->MS_Data UV_Data Absorption Maxima UV->UV_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Data->Comparison Conclusion Structural Elucidation & Isomer Identification Comparison->Conclusion

A Comparative Analysis of the Biological Activities of 1,2,3-Trimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-trimethoxybenzene scaffold, a key structural motif derived from natural products like gallic acid, serves as a versatile backbone in the design of novel therapeutic agents.[1] The strategic placement of three methoxy (B1213986) groups on the benzene (B151609) ring imparts unique electronic and steric properties, influencing the molecule's interaction with biological targets. This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial potential. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Anticancer Activity

Derivatives of trimethoxybenzene have shown significant promise as anticancer agents, primarily by targeting microtubule dynamics, a critical process in cell division. A notable mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

A study on novel trimethoxyphenyl (TMP)-based analogues revealed potent cytotoxic effects against the hepatocellular carcinoma (HepG2) cell line. Several compounds demonstrated efficacy comparable to or greater than the reference drug, podophyllotoxin.

CompoundDerivative TypeTarget Cell LineIC₅₀ (µM)Reference Drug (Podophyllotoxin) IC₅₀ (µM)
9 N-phenyl triazinoneHepG21.38Not specified in this direct comparison
10 N-pyridoyl triazinoneHepG22.52Not specified in this direct comparison
11 N-phenylthiazolyl triazinoneHepG23.21Not specified in this direct comparison
22b 1,2,4-TriazoleMCF-7 (Breast)0.39Not specified
22b MDA-MB-231 (Breast)0.77Not specified
22b HL-60 (Leukemia)0.37Not specified
19c 1,2,3-Triazole-CoumarinMGC803 (Gastric)0.13 - 1.74Colchicine
5i 1,2,3-Triazole-CabotegravirH460 (Lung)6.06Not specified

Data sourced from multiple studies.

The most potent cytotoxic compounds, such as the N-phenyl triazinone derivative 9 , act by inhibiting β-tubulin polymerization. This disruption prevents the formation of mitotic spindles required for cell division, causing the cell cycle to halt at the G2/M phase and subsequently triggering apoptosis.

G2M_Arrest_Pathway cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome Compound9 Compound 9 (TMP Derivative) Tubulin β-tubulin Compound9->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Compound9->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Phase Arrest Spindle:e->G2M:w Disruption Apoptosis Apoptosis Induction (via p53, Bax ↑, Bcl-2 ↓) G2M->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours at 37°C.[2]

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives (e.g., 6.25 to 100 µM) for a specified period (e.g., 24-72 hours).[2][3]

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2]

Tubulin Polymerization Assay:

  • Assay Kit: The assay is typically performed using a commercially available tubulin polymerization assay kit.

  • Procedure: The tested compounds are added to a solution containing tubulin and a fluorescence reporter in a 96-well plate.

  • Measurement: Polymerization is initiated by raising the temperature to 37°C. The extent of polymerization is monitored over time by measuring the fluorescence enhancement that occurs as the reporter incorporates into newly formed microtubules.

  • Analysis: The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the test compound to that of a vehicle control.

Anti-inflammatory Activity

Certain trimethoxybenzene isomers and their derivatives have demonstrated potent anti-inflammatory effects. A key mechanism identified is the selective inhibition of the NOD-like receptor (NLR) family pyrin domain-containing-3 (NLRP3) inflammasome, a critical component of the innate immune response.[4][5]

CompoundDerivative TypeAssayTarget Cell LineIC₅₀ (µM)Reference Drug (L-NMMA) IC₅₀ (µM)
9 1,2,3-TriazoleNitric Oxide (NO) InhibitionBV2 (microglia)8.00 ± 0.8342.36 ± 2.47
10 1,2,3-TriazoleNitric Oxide (NO) InhibitionBV2 (microglia)8.44 ± 0.8942.36 ± 2.47
15 1,2,3-TriazoleNitric Oxide (NO) InhibitionBV2 (microglia)8.13 ± 0.9742.36 ± 2.47

Data sourced from a study on 1,2,3-triazole derivatives of 7-Oxodehydroabietic acid.[6]

The compound 1,2,4-trimethoxybenzene (B152335) (1,2,4-TTB), an isomer of 1,2,3-TMB, has been shown to selectively inhibit the NLRP3 inflammasome. It blocks the interaction between NLRP3 and the apoptosis-associated speck-like protein (ASC), preventing ASC oligomerization, which is a crucial step for inflammasome assembly and the subsequent activation of caspase-1 and secretion of pro-inflammatory cytokines like IL-1β.[4][5]

NLRP3_Inhibition LPS Stimulus (LPS) NLRP3 NLRP3 LPS->NLRP3 Nig Stimulus (Nigericin) Nig->NLRP3 Interaction NLRP3-ASC Interaction NLRP3->Interaction ASC ASC ASC->Interaction Oligo ASC Oligomerization Interaction->Oligo Casp1 Caspase-1 Activation Oligo->Casp1 IL1b IL-1β Secretion Casp1->IL1b Inflam Inflammation IL1b->Inflam TTB 1,2,4-Trimethoxybenzene (TTB) TTB->Interaction Inhibits TTB->Oligo Inhibits

Caption: Inhibition of the NLRP3 inflammasome pathway by 1,2,4-TTB.

Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: BV2 microglial cells are cultured in 96-well plates.[6]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.[6]

Antimicrobial Activity

The trimethoxybenzene scaffold has been incorporated into various heterocyclic structures, such as 1,2,3-triazoles, to develop new antimicrobial agents. These derivatives have shown activity against a range of pathogenic bacteria and fungi.[7]

CompoundMicroorganismTypeMinimum Inhibitory Concentration (MIC)
5 Staphylococcus aureusGram-positive Bacteria5 mg/mL
5 Pseudomonas aeruginosaGram-negative Bacteria5 mg/mL
5 Candida albicansFungus10 mg/mL
5 Aspergillus nigerFungus10 mg/mL
6 Staphylococcus aureusGram-positive Bacteria10 mg/mL
6 Pseudomonas aeruginosaGram-negative Bacteria10 mg/mL

Data sourced from a study on novel 1,2,3-triazole glycosides.[7]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).[8]

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.[8]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[8]

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

General Experimental and Drug Discovery Workflow

The development of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

workflow node1 Step 1 Synthesis of Derivatives Starting from this compound or related precursors, novel analogues are synthesized via reactions like condensation or click chemistry. node2 Step 2 Structural Characterization Structures of new compounds are confirmed using spectroscopic methods (NMR, IR, MS). node1:s->node2:n node3 Step 3 In Vitro Biological Screening Derivatives are tested for various biological activities (e.g., anticancer, anti-inflammatory) using cell-based assays. node2:s->node3:n node4 Step 4 Hit Identification & SAR Potent compounds ('hits') are identified. Structure-Activity Relationship (SAR) studies are conducted to understand key chemical features. node3:s->node4:n node5 Step 5 Mechanism of Action Studies The underlying biological mechanism of the most active compounds is investigated (e.g., enzyme inhibition, pathway analysis). node4:s->node5:n node6 Step 6 In Vivo Evaluation Promising candidates are advanced to animal models to assess efficacy and safety. node5:s->node6:n

Caption: Standard workflow for the discovery of bioactive compounds.

Conclusion

This compound and its derivatives represent a rich and promising scaffold in medicinal chemistry. The diverse biological activities, including potent anticancer effects through tubulin inhibition, significant anti-inflammatory properties via NLRP3 inflammasome suppression, and broad-spectrum antimicrobial action, highlight the therapeutic potential of this chemical class. The quantitative data and mechanistic insights presented in this guide underscore the importance of continued structure-activity relationship studies to optimize the efficacy and selectivity of these compounds for future drug development endeavors.

References

Decoding the Structure of 1,2,3-Trimethoxybenzene: A 13C NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a powerful analytical technique for elucidating the carbon framework of organic compounds. This guide provides a comparative analysis of the 13C NMR spectra of 1,2,3-trimethoxybenzene and its constitutional isomers, 1,2,4-trimethoxybenzene (B152335) and 1,3,5-trimethoxybenzene, offering a clear protocol for structural verification.

The substitution pattern of the three methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the chemical environment of each carbon atom. This, in turn, leads to distinct 13C NMR spectra for each isomer, characterized by a unique number of signals and specific chemical shifts. By analyzing these spectral fingerprints, one can confidently distinguish between the three isomers.

Comparative 13C NMR Data

The following table summarizes the key differences in the 13C NMR spectra of the three trimethoxybenzene isomers, recorded in deuterated chloroform (B151607) (CDCl3). The number of unique carbon signals directly reflects the symmetry of each molecule.

CompoundStructureNumber of Aromatic SignalsNumber of Methoxy SignalsAromatic Carbon Chemical Shifts (ppm)Methoxy Carbon Chemical Shifts (ppm)
This compound this compound42~153, ~138, ~124, ~108~61, ~56
1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene63~151, ~149, ~143, ~112, ~102, ~98~57, ~56.5, ~56
1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene21~161, ~94~55

Analysis of the Data:

  • This compound: Due to a plane of symmetry passing through the C2-C5 axis, this isomer exhibits four signals for the aromatic carbons and two signals for the methoxy groups. The two methoxy groups at positions 1 and 3 are equivalent, while the one at position 2 is unique.

  • 1,2,4-Trimethoxybenzene: This isomer lacks any symmetry, resulting in six distinct signals for the six aromatic carbons and three separate signals for the three methoxy groups.

  • 1,3,5-Trimethoxybenzene: Possessing the highest degree of symmetry with three planes of symmetry, this isomer shows only two signals for the aromatic carbons (the three substituted carbons are equivalent, and the three unsubstituted carbons are equivalent) and a single signal for the three equivalent methoxy groups.

This clear difference in the number of signals provides a primary and robust method for distinguishing between the isomers.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for acquiring a standard proton-decoupled 13C NMR spectrum of a small organic molecule like trimethoxybenzene.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the trimethoxybenzene sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid a large solvent signal that would overwhelm the sample signals. CDCl3 is a common choice for its good dissolving power for many organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent (CDCl3). This step ensures the stability of the magnetic field during the experiment.

  • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp NMR signals.

  • Set the appropriate acquisition parameters for a 13C NMR experiment. Key parameters include:

    • Pulse Width: Typically a 30-45° pulse is used to allow for faster relaxation and a higher number of scans in a given time.

    • Acquisition Time: Usually set to 1-2 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative spectra.

    • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio.

    • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing the coupling between carbon and proton atoms, resulting in a single sharp peak for each unique carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integrate the peaks if quantitative information is desired, although for routine structural confirmation, the chemical shifts and number of signals are the primary focus.

Logical Workflow for Structure Confirmation

The process of confirming the structure of this compound using 13C NMR can be visualized as a logical workflow.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Structure Confirmation start Synthesized or Isolated Compound sample_prep Sample Preparation (Dissolve in CDCl3) start->sample_prep nmr_acq 13C NMR Data Acquisition sample_prep->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process_spec peak_pick Peak Picking & Chemical Shift Referencing process_spec->peak_pick count_signals Count Number of Unique Signals peak_pick->count_signals decision Compare with Expected Spectra count_signals->decision struct_123 This compound (4 Aromatic, 2 Methoxy Signals) decision->struct_123 4 Ar, 2 MeO struct_124 1,2,4-Trimethoxybenzene (6 Aromatic, 3 Methoxy Signals) decision->struct_124 6 Ar, 3 MeO struct_135 1,3,5-Trimethoxybenzene (2 Aromatic, 1 Methoxy Signal) decision->struct_135 2 Ar, 1 MeO

Caption: Workflow for confirming the structure of trimethoxybenzene isomers using 13C NMR.

By following this systematic approach, researchers can confidently and accurately determine the substitution pattern of trimethoxybenzene, ensuring the integrity of their chemical entities for further research and development.

A Comparative Guide to 1,2,3-Trimethoxybenzene and 1,3,5-Trimethoxybenzene in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity and properties of two common isomers of trimethoxybenzene: 1,2,3-trimethoxybenzene and 1,3,5-trimethoxybenzene (B48636). Understanding the distinct behaviors of these isomers is crucial for their effective application in organic synthesis, drug discovery, and materials science. This document summarizes key experimental data, provides detailed protocols for characteristic reactions, and visualizes relevant synthetic pathways.

Introduction

This compound and 1,3,5-trimethoxybenzene are aromatic organic compounds with the chemical formula C₉H₁₂O₃. While sharing the same molecular weight, the arrangement of the three methoxy (B1213986) groups on the benzene (B151609) ring significantly influences their electronic properties, steric hindrance, and consequently, their reactivity in various chemical transformations. 1,3,5-Trimethoxybenzene, with its symmetrical substitution, exhibits high reactivity in electrophilic aromatic substitution (EAS) reactions due to the concerted electron-donating effect of the methoxy groups.[1] In contrast, the adjacent methoxy groups in this compound create a more complex interplay of electronic and steric effects, leading to different reactivity patterns and regioselectivity.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

PropertyThis compound1,3,5-Trimethoxybenzene
CAS Number 634-36-6[2]621-23-8[1]
Molecular Weight 168.19 g/mol [2]168.19 g/mol [1]
Appearance White to dark beige powderWhite to cream crystalline powder
Melting Point 43-47 °C[2]54-55 °C[3]
Boiling Point 241 °C[2]255-256 °C[3]
Solubility Soluble in alcohol and ether; insoluble in water.[4]Soluble in alcohol; insoluble in water.[3]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The electron-donating nature of the methoxy groups activates the benzene ring towards electrophilic attack in both isomers. However, the degree of activation and the regioselectivity of these reactions differ significantly.

Nitration

The nitration of trimethoxybenzenes showcases the differing reactivity and propensity for side reactions.

1,3,5-Trimethoxybenzene is highly activated, and its nitration can be difficult to control, often leading to oxidation and coupling side products.[5] However, under specific conditions, trinitration to form 1,3,5-trimethoxy-2,4,6-trinitrobenzene can be achieved in good yield.[6]

This compound is also activated towards nitration. The primary product of mononitration is 4-nitro-1,2,3-trimethoxybenzene.

ReactionReagents and ConditionsProduct(s)YieldReference
Trinitration of 1,3,5-Trimethoxybenzene N₂O₅, H₂SO₄ in CH₂Cl₂1,3,5-Trimethoxy-2,4,6-trinitrobenzene62%[6]
Mononitration of this compound Not specified4-Nitro-1,2,3-trimethoxybenzeneNot specified
Bromination

The bromination of the two isomers also demonstrates differences in reactivity and regioselectivity.

1,3,5-Trimethoxybenzene readily undergoes exhaustive bromination to yield 1,3,5-tribromo-2,4,6-trimethoxybenzene.[7]

This compound , on the other hand, can be selectively monobrominated, primarily at the 5-position.

ReactionReagents and ConditionsProduct(s)YieldReference
Tribromination of 1,3,5-Trimethoxybenzene Neat Br₂1,3,5-Tribromo-2,4,6-trimethoxybenzene97% (crude)[7]
Monobromination of this compound Not specified5-Bromo-1,2,3-trimethoxybenzeneNot specified
Formylation

Formylation, the introduction of a formyl group (-CHO), is a key transformation in organic synthesis. The Vilsmeier-Haack reaction is a common method for this purpose.

This compound can be formylated to produce 2,3,4-trimethoxybenzaldehyde, a key intermediate in the synthesis of the drug trimetazidine.

1,3,5-Trimethoxybenzene can also undergo formylation, although specific comparative data on yields under identical conditions is scarce.

ReactionReagents and ConditionsProduct(s)YieldReference
Vilsmeier-Haack Formylation of this compound DMF, POCl₃, 70-80°C, 10 hours2,3,4-Trimethoxybenzaldehyde73% (overall from pyrogallol)

Experimental Protocols

Synthesis of this compound from Pyrogallol[5]
  • Materials: Pyrogallol (B1678534) (20 g), 35% aqueous sodium hydroxide (B78521) (30 g), dimethyl sulphate (50 ml), ether, dilute alcohol.

  • Procedure:

    • Dissolve pyrogallol in the sodium hydroxide solution in a round-bottomed flask equipped with a thermometer.

    • Gradually add dimethyl sulphate while shaking, maintaining the temperature below 45°C.

    • Once the exotherm ceases, boil the mixture under a reflux condenser.

    • Cool the mixture, make it alkaline with sodium hydroxide if necessary, and filter the dark-coloured precipitate.

    • Wash the precipitate with water, then dissolve it in ether.

    • Filter the ether solution, remove the ether on a water bath, and recrystallize the residue from dilute alcohol.

  • Yield: 70% theoretical.

Trinitration of 1,3,5-Trimethoxybenzene[6][7]
  • Materials: 1,3,5-Trimethoxybenzene, dinitrogen pentoxide (N₂O₅), sulfuric acid, dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • Dissolve 1,3,5-trimethoxybenzene in dichloromethane.

    • Add a solution of dinitrogen pentoxide in dichloromethane, in the presence of sulfuric acid.

    • The reaction is sensitive to conditions, and side reactions are common. Careful control of stoichiometry and temperature is crucial.

  • Yield: Up to 62% of 1,3,5-trimethoxy-2,4,6-trinitrobenzene.

Vilsmeier-Haack Formylation of this compound
  • Materials: this compound, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ethyl acetate.

  • Procedure:

    • Prepare the Vilsmeier reagent by mixing DMF and phosphorus oxychloride (preferred ratio 1:2).

    • React this compound with the Vilsmeier reagent.

    • Control the reaction temperature at 70-80°C and maintain for 10 hours.

    • After the reaction is complete, perform hydrolysis and extract the product with ethyl acetate.

    • Purify the product by vacuum distillation followed by crystallization.

  • Yield: High purity product with good overall yield.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving trimethoxybenzene isomers.

Vilsmeier_Haack_Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate TMB_123 This compound TMB_123->Intermediate Electrophilic Aromatic Substitution Product 2,3,4-Trimethoxybenzaldehyde Intermediate->Product H2O H₂O (workup) H2O->Product Synthesis_of_Trimetazidine TMB_123 This compound Formylation Vilsmeier-Haack Formylation TMB_123->Formylation Aldehyde 2,3,4-Trimethoxybenzaldehyde Formylation->Aldehyde Reductive_Amination Reductive Amination (with Piperazine) Aldehyde->Reductive_Amination Trimetazidine Trimetazidine Reductive_Amination->Trimetazidine

References

Comparative Guide to the Quantitative Analysis of 1,2,3-Trimethoxybenzene Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1,2,3-Trimethoxybenzene, a key intermediate in various synthetic processes. The focus is on methods employing an internal standard to ensure the highest degree of accuracy and precision, which is critical in research and development settings. This document presents a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and performance data.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and qNMR for the quantitative analysis of this compound with an internal standard. These values are representative of what can be expected from a validated method for this type of analyte.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with detection by mass fragmentation.Quantification based on the direct proportionality between the integrated NMR signal area and the number of protons.Separation based on polarity using a stationary phase, with detection by UV absorbance.
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 95 - 105%99.0 - 101.0%97 - 103%
Precision (% RSD) < 5%< 1.5%< 3%
Limit of Detection (LOD) ~0.005 µg/mL~0.1 mg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.015 µg/mL~0.3 mg/mL~0.15 µg/mL
Specificity Excellent; mass spectra provide high confidence in analyte identification.High; structurally specific signals provide unambiguous identification.Good; potential for interference from co-eluting compounds with similar UV spectra.
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost HighVery HighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted and validated for the specific analysis of this compound.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standard

This method offers excellent sensitivity and selectivity, making it ideal for trace analysis and impurity profiling.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • This compound reference standard (purity ≥ 99%).

  • Internal Standard (IS): 2-Chlorobenzonitrile or 1,2,4,5-Tetramethylbenzene (purity ≥ 99%).

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade or higher).

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in the chosen solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the this compound stock solution. Spike each calibration standard with the internal standard to a final constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of solvent, and spike with the same constant concentration of the internal standard as in the calibration standards.

4. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound (m/z 168, 153, 125) and the internal standard should be monitored.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Alternative Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for direct quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used.

1. Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

2. Reagents and Standards:

  • This compound sample.

  • Internal Standard (IS): A certified reference material with known purity, such as Maleic acid or 1,3,5-Benzenetricarboxylic acid. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

3. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Sufficient to cover all signals of interest.

5. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methoxy (B1213986) protons) and a signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C_analyte = Purity of the analyte

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for routine quality control.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • This compound reference standard (purity ≥ 99%).

  • Internal Standard (IS): A compound with similar chromatographic and UV properties, but well-resolved from the analyte, such as Anisole or Veratrole (1,2-Dimethoxybenzene).

  • Mobile Phase: Acetonitrile and Water (HPLC grade).

3. Standard and Sample Preparation:

  • Prepare stock solutions, calibration standards, and samples as described for the GC-MS method, using the mobile phase as the diluent.

4. HPLC Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm (based on the UV spectrum of this compound).

5. Data Analysis:

  • Follow the same data analysis procedure as described for the GC-MS method.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the primary analytical method and the relationship between the key components of a quantitative analysis.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification weigh_sample Accurately Weigh Sample and Internal Standard dissolve Dissolve in a Precise Volume of Solvent weigh_sample->dissolve inject Inject into GC-MS dissolve->inject prep_cal Prepare Calibration Standards with Internal Standard prep_cal->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas of Analyte and Internal Standard detect->integrate calibrate Construct Calibration Curve (Peak Area Ratio vs. Concentration) integrate->calibrate quantify Calculate Analyte Concentration calibrate->quantify final_result final_result quantify->final_result Final Quantitative Result Signaling_Pathway Analyte This compound (Analyte) Method Analytical Method (GC-MS, qNMR, HPLC) Analyte->Method IS Internal Standard (e.g., 2-Chlorobenzonitrile) IS->Method Response Instrument Response (Peak Area / Signal Integral) Method->Response Ratio Response Ratio (Analyte / IS) Response->Ratio Concentration Concentration Calculation Ratio->Concentration

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. 1,2,3-Trimethoxybenzene, a key intermediate in organic synthesis and a component in certain natural products, requires robust analytical methods to ensure its quality and consistency.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its principal alternatives—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound.

Comparison of Analytical Techniques

The selection of an optimal analytical method for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. The following table summarizes the key performance characteristics of a proposed Reverse-Phase HPLC (RP-HPLC) method alongside GC-FID and qNMR.

ParameterRP-HPLC with UV Detection (Proposed)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Quantitative determination based on the integrated signal of specific nuclei in a magnetic field.[2]
Typical Purity (%) >99.5>99.5>99.8 (with certified reference material)
Limit of Detection (LOD) 0.01%0.001%~0.1% for routine analysis
Limit of Quantitation (LOQ) 0.03%0.003%~0.3% for routine analysis
Key Advantages Broad applicability to a wide range of polar and non-polar compounds, non-destructive.High resolution for volatile compounds, "universal" detector for hydrocarbons simplifies quantification.Primary ratio method, high precision, requires no specific reference standard for the analyte, detects non-chromatographable impurities.
Common Impurities Detected Starting materials (e.g., pyrogallol), partially methylated intermediates, non-volatile by-products, isomeric impurities.Volatile starting materials and by-products, residual solvents, isomeric impurities.All proton-containing impurities, including structural isomers and residual solvents.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of purity assessment. Below are the proposed experimental protocols for the key analytical techniques.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on common practices for the analysis of substituted benzene (B151609) derivatives.[3][4]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., starting with a 60:40 v/v ratio), with 0.1% trifluoroacetic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This protocol is adapted from standard methods for the analysis of aromatic hydrocarbons.[6]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for aromatic compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like methanol (B129727) or acetone (B3395972) at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol follows the general guidelines for qNMR purity determination.[2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Process the spectrum with a zero-filling and an appropriate window function. Carefully phase and baseline correct the spectrum. Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the this compound based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Visualizing the Analytical Workflow and Method Selection

To further clarify the experimental process and the decision-making for selecting the appropriate analytical technique, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Figure 1. Experimental workflow for HPLC purity assessment of this compound.

Method_Selection start Purity Assessment of this compound q1 Need for primary method or non-volatile impurity analysis? start->q1 q2 Are impurities volatile? q1->q2 No qnmr qNMR q1->qnmr Yes hplc HPLC-UV q2->hplc No/Unknown gc GC-FID q2->gc Yes

References

Comparison of different synthesis routes for 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2,3-Trimethoxybenzene, also known as pyrogallol (B1678534) trimethyl ether, is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1] Its molecular structure, featuring a benzene (B151609) ring activated by three methoxy (B1213986) groups, makes it a versatile building block in organic synthesis. This guide provides a comparative overview of several prominent synthesis routes to this compound, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their application.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield and purity, scalability, and environmental considerations. The following table summarizes the key quantitative metrics for the primary synthesis pathways discussed in this guide.

Starting Material Method Key Reagents Reported Yield Reaction Temperature Reaction Time Key Advantages Key Disadvantages
Pyrogallol Classical MethylationDimethyl sulfate (B86663), NaOH~70%[2]35-45°C, then reflux[1][2]Several hoursWell-established, reliableUse of toxic and carcinogenic dimethyl sulfate
Pyrogallol Phase-Transfer CatalysisDimethyl sulfate, NaOH, Tetrabutylammonium bromideNot explicitly stated, but implied high for industrial scale~35°C, then 95°C[1][3]~5 hours[1][3]Suitable for large-scale industrial production[1][3]Use of toxic dimethyl sulfate
Pyrogallol Green SynthesisDimethyl carbonate (DMC), Ionic liquid catalyst ([Bmim]Br)92.60%[2]160°C[2]7 hours[2]Environmentally benign methylating agent, high yield[2]High temperature, specialized catalyst required
Guaiacol (B22219) Multi-step SynthesisAcetyl chloride, AlCl₃, H₂O₂, Dimethyl sulfate~76% (from guaiacol)Multiple temperature stagesMulti-stepReadily available starting materialMultiple reaction steps, complex procedure
o-Vanillin One-Pot Dakin Oxidation & MethylationH₂O₂, NaOH, Dimethyl sulfateHigh (not quantified in source)Room temp, then 25-40°C, then 80-95°CSeveral hoursOne-pot procedure simplifies workflowUse of toxic dimethyl sulfate

Experimental Protocols & Reaction Pathways

This section provides detailed experimental procedures for the key synthesis routes, accompanied by diagrams generated using the DOT language to visualize the chemical transformations.

Route 1: Synthesis from Pyrogallol via Classical Methylation

This is a traditional and widely cited method for the synthesis of this compound. It involves the exhaustive methylation of the hydroxyl groups of pyrogallol using dimethyl sulfate as the methylating agent and a strong base.

Experimental Protocol
  • In a 1-liter round-bottomed flask equipped with a thermometer and a reflux condenser, dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide (B78521).[2]

  • Gradually add 50 ml of dimethyl sulfate to the solution with continuous shaking.[2] During the addition, the temperature of the reaction mixture should be maintained below 45°C.[2]

  • Once the initial exothermic reaction subsides, heat the mixture to a boil under reflux.[2]

  • After cooling, make the solution alkaline with additional sodium hydroxide if necessary.[2]

  • Filter the resulting dark-colored precipitate using a pump and wash it thoroughly with water.[2]

  • Dissolve the crude product in diethyl ether, filter the solution, and remove the ether on a water bath.[2]

  • Recrystallize the residue from dilute alcohol to obtain colorless crystals of this compound. The reported yield is approximately 70% of the theoretical value.[2]

Reaction Pathway

G Synthesis from Pyrogallol (Classical) Pyrogallol Pyrogallol TMB This compound Pyrogallol->TMB Methylation Reagents Dimethyl Sulfate NaOH (aq) Reagents->TMB

Fig. 1: Classical methylation of pyrogallol.

Route 2: Synthesis from Pyrogallol via Green Chemistry

This route presents a more environmentally friendly alternative by using dimethyl carbonate (DMC) as a non-toxic methylating agent and an ionic liquid as a catalyst. This method achieves a high yield of the desired product.[2]

Experimental Protocol

The following is based on the optimized conditions reported in the literature.[2]

  • Combine pyrogallic acid (pyrogallol), dimethyl carbonate (DMC), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) in a reaction vessel. The optimized molar ratio of pyrogallol to DMC is 1:6, and the ratio of the ionic liquid to pyrogallol is 1:1.[2]

  • Heat the reaction mixture to 160°C.[2]

  • Maintain the reaction at this temperature for 7 hours with appropriate stirring.[2]

  • Upon completion, the reaction mixture is worked up to isolate the product. The conversion of pyrogallol is reported to be 100%, with a 92.60% yield of this compound.[2]

  • The product identity can be confirmed using GC-MS and ¹H NMR analysis.[2]

Reaction Pathway

G Green Synthesis from Pyrogallol Pyrogallol Pyrogallol TMB This compound Pyrogallol->TMB Green Methylation Reagents Dimethyl Carbonate (DMC) [Bmim]Br (Ionic Liquid) Reagents->TMB

Fig. 2: Green synthesis using DMC and an ionic liquid.

Route 3: Multi-step Synthesis from Guaiacol

This pathway utilizes the more readily available starting material, guaiacol (2-methoxyphenol), and converts it to this compound through a sequence of four reactions.

Experimental Protocol

This protocol is a representation of the steps described in the patent literature.

  • Step 1: Acetylation. React guaiacol with acetyl chloride to produce 2-methoxyphenyl acetate (B1210297).

  • Step 2: Fries Rearrangement. Subject the 2-methoxyphenyl acetate to a Fries rearrangement using aluminum chloride in a solvent like o-xylene. This step yields the intermediate 2-hydroxy-3-methoxyacetophenone.

  • Step 3: Dakin Oxidation. The intermediate from the previous step is then oxidized using hydrogen peroxide in an alkaline solution (Dakin reaction) to form 1,2-dihydroxy-3-methoxybenzene.

  • Step 4: Methylation. The final step involves the methylation of 1,2-dihydroxy-3-methoxybenzene using dimethyl sulfate and an alkali solution to yield the final product, this compound. The crude product is then purified by distillation. A yield of 76% based on the initial amount of guaiacol has been reported.

Reaction Pathway

G Multi-step Synthesis from Guaiacol Guaiacol Guaiacol Intermediate1 2-Methoxyphenyl Acetate Guaiacol->Intermediate1 Acetylation Intermediate2 2-Hydroxy-3-methoxy- acetophenone Intermediate1->Intermediate2 Fries Rearrangement Intermediate3 1,2-Dihydroxy-3- methoxybenzene Intermediate2->Intermediate3 Dakin Oxidation TMB This compound Intermediate3->TMB Methylation

Fig. 3: Four-step synthesis pathway from guaiacol.

Route 4: One-Pot Synthesis from o-Vanillin

This method provides an efficient one-pot synthesis starting from o-vanillin, which undergoes a Dakin oxidation followed by in-situ methylation.

Experimental Protocol

This protocol is based on the process described in the patent literature.

  • In a reaction kettle, charge o-vanillin, sodium hydroxide, and water.

  • At room temperature, add hydrogen peroxide dropwise to initiate the Dakin oxidation of the aldehyde group.

  • After the oxidation is complete, add dimethyl sulfate and industrial caustic soda liquid simultaneously to the reaction mixture.

  • Allow the reaction to proceed for 2-5 hours at a temperature of 25-40°C.

  • Raise the temperature to 80-95°C and maintain for another 2-5 hours.

  • After the reaction is complete, perform an extraction with toluene.

  • Concentrate the organic layer to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water mixture to obtain purified this compound.

Reaction Pathway

G One-Pot Synthesis from o-Vanillin oVanillin o-Vanillin Intermediate In-situ catechol intermediate oVanillin->Intermediate Dakin Oxidation (H₂O₂, NaOH) TMB This compound Intermediate->TMB Methylation (Dimethyl Sulfate, NaOH)

References

A Researcher's Guide to Isomeric Purity Determination of Trimethoxybenzene Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the isomeric purity of trimethoxybenzene is critical. The three common isomers—1,2,3-trimethoxybenzene (1,2,3-TMB), 1,2,4-trimethoxybenzene (B152335) (1,2,4-TMB), and 1,3,5-trimethoxybenzene (B48636) (1,3,5-TMB)—exhibit distinct physical and chemical properties that can significantly impact reaction outcomes, biological activity, and the quality of final products. This guide provides an objective comparison of the three principal analytical techniques for isomeric purity analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

A summary of the performance of each technique for the analysis of trimethoxybenzene isomers is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, the level of sensitivity required, and the availability of instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Typical Stationary Phase Non-polar (e.g., DB-5) or moderately polar (e.g., DB-WAX) capillary columns.Reversed-phase (e.g., C18) or normal-phase (e.g., Cyano) columns.Not applicable.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wide range of compounds, including non-volatile ones.No volatility requirement.
Resolution of Isomers Generally provides high-resolution separation for volatile isomers.Excellent for separating a wide range of isomers, with selectivity tunable by mobile and stationary phase choice.Can distinguish between isomers based on differences in chemical shifts and coupling constants.
Limit of Detection (LOD) Typically in the low ppm range.Typically in the sub-ppm to low ppm range.Generally higher than chromatographic techniques, in the µM to mM range.
Limit of Quantification (LOQ) Typically in the ppm range.Typically in the ppm range.Generally higher than chromatographic techniques, in the mM range.
Analysis Time Fast, typically 5-20 minutes per sample.Moderate, typically 10-30 minutes per sample.Fast for qualitative analysis, but can be longer for quantitative measurements to ensure full relaxation of nuclei.
Sample Preparation Simple dilution in a volatile solvent.Dilution in the mobile phase, may require filtration.Simple dissolution in a deuterated solvent.
Destructive/Non-destructive Destructive.Non-destructive (sample can be collected after detection).Non-destructive.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for the separation of volatile compounds like trimethoxybenzene isomers. A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating positional isomers of aromatic compounds.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of the trimethoxybenzene sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as acetone (B3395972) or ethyl acetate.

  • Prepare a series of calibration standards of the individual isomers in the same solvent to determine retention times and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted to separate a wide range of compounds, including isomers. For trimethoxybenzene, a reversed-phase method is often suitable.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. An isocratic elution with 60:40 (v/v) acetonitrile:water can be a good starting point. The ratio may need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the trimethoxybenzene sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards of the individual isomers in the mobile phase for identification and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H-NMR spectroscopy is an excellent tool for the structural elucidation and quantification of isomers without the need for chromatographic separation. Each isomer of trimethoxybenzene provides a unique fingerprint in the ¹H-NMR spectrum.

Instrumentation:

  • NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 of the signals of interest is crucial for accurate integration. A d1 of 30 seconds is a good starting point.

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh a known amount of the trimethoxybenzene sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the non-overlapping signals of the main component, the identified isomers, and the internal standard.

  • The isomeric purity can be calculated based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.

Expected ¹H-NMR Chemical Shifts (in CDCl₃):

  • This compound: The aromatic protons will appear as a triplet and a doublet, and the methoxy (B1213986) groups will have distinct signals.

  • 1,2,4-Trimethoxybenzene: The aromatic region will show a more complex pattern of three distinct signals.

  • 1,3,5-Trimethoxybenzene: Due to its high symmetry, the spectrum is simple, showing a singlet for the three equivalent aromatic protons and a singlet for the nine equivalent methoxy protons.[1]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Trimethoxybenzene Sample Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Trimethoxybenzene Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

HPLC-UV Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Std Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire ¹H-NMR Spectrum Dissolution->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Calculate Isomeric Purity Integration->Calculation

qNMR Experimental Workflow

Conclusion

The determination of isomeric purity is a critical quality control step in the use of trimethoxybenzene. Gas Chromatography, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy each offer distinct advantages and are suitable for this purpose. GC provides high resolution and speed for volatile isomers, while HPLC offers versatility for a broader range of compounds. NMR stands out for its ability to provide direct structural information and quantification without the need for chromatographic separation. The selection of the most appropriate technique will be guided by the specific analytical needs, available instrumentation, and the desired level of quantitative detail. By following the detailed protocols and considering the comparative data presented, researchers can confidently select and implement a robust method for the accurate determination of trimethoxybenzene isomeric purity.

References

Spectroscopic Showdown: A Comparative Guide to Differentiating 1,2,3- and 1,2,4-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. Even subtle differences in substituent positions on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide provides a comprehensive comparison of 1,2,3-trimethoxybenzene and 1,2,4-trimethoxybenzene (B152335), detailing the spectroscopic methods used to distinguish between these two isomers.

The key to differentiating these isomers lies in the symmetry and the electronic environment of the protons and carbon atoms within each molecule, which gives rise to distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and Mass Spectrometry (MS) further provide characteristic fingerprints to confirm the identity of each compound.

¹H NMR Spectroscopy: A Clear Distinction in Aromatic Signals

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between 1,2,3- and 1,2,4-trimethoxybenzene. The substitution pattern on the benzene (B151609) ring directly influences the chemical shifts and splitting patterns of the aromatic protons.

In This compound , the molecule possesses a plane of symmetry, resulting in two chemically distinct types of aromatic protons. The proton at the C5 position is flanked by two methoxy (B1213986) groups and appears as a triplet, while the two equivalent protons at the C4 and C6 positions appear as a doublet.

Conversely, 1,2,4-trimethoxybenzene lacks this symmetry, leading to three distinct aromatic protons. This results in a more complex splitting pattern, typically observed as a set of a doublet, a doublet of doublets, and a single doublet, corresponding to the protons at the C6, C5, and C3 positions, respectively.

The methoxy protons for both isomers also show slight differences in their chemical shifts, further aiding in their identification.

¹³C NMR Spectroscopy: Unveiling Carbon Environments

Carbon NMR (¹³C NMR) spectroscopy provides complementary information by probing the chemical environment of the carbon atoms. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.

Due to its symmetry, This compound will exhibit fewer signals in its ¹³C NMR spectrum compared to the less symmetric 1,2,4-trimethoxybenzene . Specifically, this compound will show four signals for the aromatic carbons and two for the methoxy carbons. In contrast, 1,2,4-trimethoxybenzene will display six distinct signals for the aromatic carbons and three for the methoxy carbons.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers, providing a clear quantitative comparison.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~6.6 (t)Triplet1HH-5
~6.9 (d)Doublet2HH-4, H-6
~3.85 (s)Singlet6H1,3-OCH₃
~3.9 (s)Singlet3H2-OCH₃
1,2,4-Trimethoxybenzene ~6.8 (d)Doublet1HH-6
~6.9 (dd)Doublet of Doublets1HH-5
~7.0 (d)Doublet1HH-3
~3.80 (s)Singlet3HOCH₃
~3.85 (s)Singlet3HOCH₃
~3.90 (s)Singlet3HOCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound Aromatic Carbon Signals Methoxy Carbon Signals
This compound 42
1,2,4-Trimethoxybenzene 63

Table 3: IR Spectroscopy Data

Compound Key Absorptions (cm⁻¹) Assignment
This compound ~3000-2800, ~1600, ~1250-1000C-H (sp³), C=C (aromatic), C-O (ether)
1,2,4-Trimethoxybenzene ~3000-2800, ~1600, ~1250-1000C-H (sp³), C=C (aromatic), C-O (ether)

Note: While IR spectroscopy can confirm the presence of functional groups, it is less effective than NMR for differentiating these specific isomers due to the similarity of their absorption bands.

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺) Key Fragmentation Peaks (m/z)
This compound 168153, 125, 110, 95
1,2,4-Trimethoxybenzene 168153, 125, 110, 95

Note: The electron ionization mass spectra of these isomers are very similar, showing the same molecular ion peak and common fragmentation patterns, making MS less useful for direct differentiation without chromatographic separation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the trimethoxybenzene isomer (approximately 10-20 mg) is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

For liquid samples, a drop of the neat compound is placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, a small amount of the compound is ground with KBr powder and pressed into a pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between 1,2,3- and 1,2,4-trimethoxybenzene using the spectroscopic techniques described.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Trimethoxybenzene Isomer nmr ¹H NMR Spectroscopy start->nmr c13nmr ¹³C NMR Spectroscopy nmr->c13nmr Symmetric Pattern (1 Triplet, 1 Doublet) nmr->c13nmr Asymmetric Pattern (3 Distinct Signals) ir_ms IR & MS (Confirmatory) c13nmr->ir_ms 4 Aromatic C Signals c13nmr->ir_ms 6 Aromatic C Signals isomer_123 This compound ir_ms->isomer_123 Consistent Data isomer_124 1,2,4-Trimethoxybenzene ir_ms->isomer_124 Consistent Data

Caption: Workflow for the spectroscopic differentiation of trimethoxybenzene isomers.

Conclusion

The differentiation of 1,2,3- and 1,2,4-trimethoxybenzene can be unequivocally achieved through a systematic spectroscopic analysis. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods, providing clear and distinct spectral patterns for each isomer based on their molecular symmetry. While IR and MS are valuable for confirming the presence of the correct functional groups and molecular weight, they are less effective for distinguishing between these constitutional isomers. By following the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize these important chemical compounds.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2,3-Trimethoxybenzene. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, actionable steps for its use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety glasses with side shields or gogglesEN 166 (EU) or OSHA 29 CFR 1910.133 compliant[2][3]
Face Protection Face shield (in addition to goggles)Recommended when there is a splash hazard[2]
Hand Protection Chemically resistant glovesNitrile rubber is commonly recommended for incidental splash protection.[4][5] For prolonged contact, consult glove manufacturer's resistance data.
Skin and Body Protection Laboratory coatStandard lab coat. Flame-resistant coat recommended if handling large quantities.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or when dust may be generated. Use a respirator with an organic vapor cartridge, a particulate filter (N95 or P100), or a combination cartridge.

Note: No specific occupational exposure limits (OELs) such as OSHA PEL, NIOSH REL, or ACGIH TLV have been established for this compound.[2][3] Therefore, a conservative approach to minimize exposure is essential.

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and ensuring the integrity of the chemical.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

  • Handling: Avoid generating dust when handling the solid material. Use appropriate tools and techniques to minimize airborne particles. Keep the container tightly closed when not in use.

  • Incompatibilities: Store away from strong oxidizing agents.

Storage Plan:

ConditionRequirement
Temperature Store in a cool, dry place.[1]
Ventilation Store in a well-ventilated area.[1]
Container Keep in a tightly closed, properly labeled container.[1]

Emergency and Disposal Protocols

In the event of an emergency or the need for disposal, follow these established procedures.

Emergency Procedures:

IncidentFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

Disposal Plan:

This compound and its containers must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[6]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.[1]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.[1]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][6]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials and Chemical prep_setup->prep_gather handle_weigh Weigh/Dispense Chemical prep_gather->handle_weigh Begin Experiment handle_react Perform Experimental Procedure handle_weigh->handle_react cleanup_decon Decontaminate Work Area and Equipment handle_react->cleanup_decon Complete Experiment disp_collect Collect Waste in Labeled Container handle_react->disp_collect Generate Waste cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Arrange for Professional Disposal disp_store->disp_dispose

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.